N-(3,5-dichlorophenyl)-2-methylpropanamide
Description
Significance of Aryl Amides in Chemical and Biological Sciences
Aryl amides, compounds containing an amide group attached to an aromatic ring, are fundamental structures in both chemistry and biology. The amide bond itself is a cornerstone of biochemistry, forming the peptide links that constitute proteins. In medicinal chemistry, the aryl amide motif is a well-established pharmacophore present in a vast number of clinically approved drugs. google.comspectroscopyonline.com The unique properties of the amide bond, such as its planarity due to resonance, stability, and ability to participate in hydrogen bonding, make it a crucial element in designing molecules that can interact specifically with biological targets.
Beyond pharmaceuticals, aryl amides are integral to agrochemicals, serving as active ingredients in a multitude of commercial fungicides and insecticides. nih.gov Their value extends to materials science, where they are components of high-performance polymers, and to organic synthesis, where they serve as versatile intermediates for constructing more complex molecules. researchgate.net The isosteric replacement of amide groups is also a common strategy in drug design to modulate a compound's properties, such as potency, selectivity, and pharmacokinetic profile. google.com
Historical Perspective on Substituted Anilides and Isobutyramides
The history of substituted anilides in medicine is marked by early discoveries and subsequent refinements to improve safety. Anilides are derivatives of aniline (B41778), and one of the first to be introduced into medical practice was acetanilide (B955) in 1886. nih.gov It was found to possess both pain-relieving (analgesic) and fever-reducing (antipyretic) properties. However, its use was curtailed due to significant toxic side effects, which prompted the development of less toxic aniline derivatives. This historical trajectory highlights the long-standing interest in modifying the aniline structure to create therapeutically useful compounds. In agriculture, substituted anilide herbicides have been in use since the 1960s or even earlier, demonstrating their lasting importance in crop protection.
Isobutyramides, characterized by the 2-methylpropanamide structure, have a well-documented history as useful chemical intermediates. Early synthetic methods included the reaction of isobutyryl chloride with ammonia, the hydrolysis of isobutyronitrile, and the distillation of ammonium (B1175870) isobutyrate. orgsyn.org While initially explored for general chemical synthesis, isobutyramide (B147143) later gained attention as a potential therapeutic agent for sickle cell anemia, which required the development of high-purity production methods. google.com Today, isobutyramides are recognized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. orgsyn.org
Current Landscape and Gaps in Research on N-(3,5-dichlorophenyl)-2-methylpropanamide
A review of the current scientific literature reveals a significant research gap concerning this compound itself. There is a notable absence of dedicated studies investigating its synthesis, chemical properties, or biological activities. This lack of direct research presents an opportunity for novel investigation.
However, research on structurally similar compounds provides a framework for potential areas of study. For instance, the herbicidal agent Propyzamide (B133065), which is chemically named 3,5-dichloro-N-(1,1-dimethylprop-2-ynyl)benzamide, shares the same 3,5-dichlorophenyl moiety and is known to function by inhibiting microtubule assembly. herts.ac.uk Furthermore, other N-(3,5-dichlorophenyl) derivatives have been investigated for their biological effects. N-(3,5-dichlorophenyl)succinimide, a fungicide, has been identified as a moderate antiandrogen. nih.gov A closely related analog, N-(3,5-dichlorophenyl)-2-hydroxy-2-methylpropanamide, is being explored for its potential antimicrobial and antifungal properties.
These examples suggest that the N-(3,5-dichlorophenyl) group is a key structural feature in various biologically active molecules. The combination of this group with the isobutyramide moiety in this compound suggests that it could plausibly exhibit herbicidal, fungicidal, or other pharmacologically relevant activities. The primary gap in the research is, therefore, the comprehensive characterization of this specific compound to determine if it possesses unique and useful properties.
Table 1: Research on Compounds Structurally Related to this compound
| Compound Name | Shared Structural Moiety | Observed/Studied Activity | Reference |
|---|---|---|---|
| Propyzamide | 3,5-Dichlorophenyl | Herbicidal (Microtubule assembly inhibition) | herts.ac.uk |
| N-(3,5-dichlorophenyl)succinimide | 3,5-Dichlorophenyl | Fungicidal, Antiandrogenic | nih.gov |
| N-(3,5-Dichlorophenyl)-2-hydroxy-2-methylpropanamide | 3,5-Dichlorophenyl, 2-methylpropanamide backbone | Potential Antimicrobial and Antifungal |
Overview of Research Methodologies and Theoretical Frameworks Applicable to the Compound
A variety of established and emerging methodologies are applicable to the study of this compound.
Synthesis and Characterization: The synthesis of this compound would likely follow standard amide formation protocols. A common and direct approach involves the reaction of 3,5-dichlorobenzoyl chloride with 2-methylpropanamine. researchgate.net Alternative methods could include the use of coupling agents to facilitate the reaction between 3,5-dichlorobenzoic acid and the amine.
Once synthesized, the compound's structure and purity would be confirmed using a suite of analytical techniques. These include:
Spectroscopy: Infrared (IR) spectroscopy is used to identify the characteristic amide carbonyl (C=O) and N-H stretches. spectroscopyonline.comdergipark.org.tr Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. researchgate.netdergipark.org.tr
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying the compound in various mixtures. researchgate.netnih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
Theoretical and Computational Frameworks: Modern computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound. Density Functional Theory (DFT) and other ab initio methods can be employed to:
Simulate spectroscopic properties (IR, Raman) to aid in experimental characterization. nih.gov
Investigate the molecule's three-dimensional conformation and electronic structure.
Elucidate potential reaction mechanisms for its synthesis or degradation. rsc.orgrsc.org
Predict its reactivity and potential interactions with biological targets through molecular modeling. acs.org
These computational approaches can provide valuable insights into the molecule's behavior, guiding experimental design and helping to rationalize observed activities. rsc.org
Table 2: Applicable Methodologies for the Study of this compound
| Methodology Type | Specific Technique | Purpose | Reference |
|---|---|---|---|
| Synthesis | Acylation with Acid Chloride | Formation of the amide bond from 3,5-dichlorobenzoyl chloride. | researchgate.net |
| Condensation with Coupling Agents | Formation of the amide bond from 3,5-dichlorobenzoic acid. | ||
| Analytical Characterization | Infrared (IR) Spectroscopy | Identification of functional groups (amide C=O, N-H). | spectroscopyonline.comdergipark.org.tr |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation. | researchgate.netdergipark.org.tr | |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | nih.gov | |
| Mass Spectrometry (MS) | Molecular weight determination. | researchgate.net | |
| Theoretical Frameworks | Density Functional Theory (DFT) | Simulation of spectra, conformational analysis. | nih.govrsc.org |
| Molecular Modeling | Prediction of interactions with biological targets. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQGNYHTBOOPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 3,5 Dichlorophenyl 2 Methylpropanamide
Established Synthetic Routes for the N-(3,5-dichlorophenyl)-2-methylpropanamide Core Structure
The traditional synthesis of this compound is predicated on fundamental organic reactions, primarily focusing on the robust and reliable formation of the amide bond. These methods are well-documented in the synthesis of analogous compounds and provide a solid foundation for producing the target molecule.
Amide Bond Formation Strategies for N-Substituted Propanamides
The creation of the amide linkage between the 3,5-dichloroaniline (B42879) and the 2-methylpropanoyl moieties is the central step in the synthesis. The most direct and widely practiced method is the acylation of the amine. This is typically achieved by reacting 3,5-dichloroaniline with a reactive derivative of 2-methylpropanoic acid, such as 2-methylpropanoyl chloride (isobutyryl chloride). wikipedia.orgnist.gov The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide and hydrochloric acid as a byproduct. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the acid.
Alternatively, the amide bond can be formed directly from 2-methylpropanoic acid using coupling agents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This approach is prevalent in peptide synthesis and is valued for its mild conditions. masterorganicchemistry.comresearchgate.net However, these methods often employ stoichiometric amounts of activating agents, which can lead to significant waste production. ucl.ac.uk
Below is an interactive table summarizing common coupling reagents used in amide bond formation.
| Coupling Reagent | Full Name | Byproducts | Key Features |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly effective, but byproduct removal can be difficult. masterorganicchemistry.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. researchgate.netucl.ac.uk |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Tetramethylurea | High efficiency, low racemization, but expensive. ucl.ac.uk |
| T3P | n-Propylphosphonic acid anhydride | Phosphonic acid derivatives | Robust, high-yielding, and generates water-soluble byproducts. organic-chemistry.org |
Functionalization of the Dichlorophenyl Moiety in Analogous Syntheses
While the primary synthetic route involves starting with 3,5-dichloroaniline, methods for functionalizing the dichlorophenyl ring are relevant for creating analogues or for syntheses that build the ring system from simpler precursors. The electronic properties of the dichlorophenyl group, with the two chlorine atoms exerting a strong electron-withdrawing effect, influence its reactivity. researchgate.net
In analogous systems, functionalization of a dichlorophenyl ring has been achieved through reactions such as regioselective lithiation. researchgate.net For instance, treatment of a related 2-(3,5-dichlorophenyl) derivative with butyllithium (B86547) can lead to deprotonation at a specific position on the ring, allowing for the introduction of various electrophiles. researchgate.net This strategy offers a pathway to introduce additional substituents onto the N-(3,5-dichlorophenyl) core, enabling the synthesis of a diverse library of related compounds for structure-activity relationship studies.
Introduction of the 2-Methylpropanoyl Unit
The 2-methylpropanoyl group, also known as the isobutyryl group, is typically introduced using 2-methylpropanoyl chloride or 2-methylpropanoic acid (isobutyric acid). 2-Methylpropanoyl chloride is a commercially available and highly reactive acyl chloride that readily participates in acylation reactions with amines like 3,5-dichloroaniline. wikipedia.orgnih.gov The reaction is generally fast and high-yielding.
When starting from 2-methylpropanoic acid, an activation step is required, as discussed in the context of amide bond formation. The acid can be converted to the acid chloride in situ using reagents like thionyl chloride or oxalyl chloride, or coupled directly using reagents like DCC or T3P. ucl.ac.ukorganic-chemistry.org The choice of reagent depends on the desired reaction conditions, scale, and tolerance of other functional groups in the molecule.
Development of Novel and Efficient Synthetic Pathways for this compound
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles is crucial for the sustainable synthesis of chemical compounds. researchgate.netthepharmajournal.com For the synthesis of this compound, this involves several potential improvements over traditional methods. Key areas of focus include the use of safer solvents, maximization of atom economy, and the use of catalytic methods to replace stoichiometric reagents. thepharmajournal.comresearchgate.net
For example, traditional syntheses may use chlorinated solvents, which pose environmental risks. Green chemistry encourages the use of more benign alternatives like ethanol, water, or ionic liquids. mdpi.com Furthermore, moving from coupling agents that generate significant waste (e.g., DCC) to catalytic methods drastically improves the atom economy and reduces the environmental impact of the synthesis. ucl.ac.uk Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com
Catalytic Approaches and Reaction Kinetics
Catalytic methods for amide bond formation represent a significant advancement toward more efficient and sustainable synthesis. ucl.ac.uk These approaches avoid the poor atom economy of classic coupling reagents. Boronic acid catalysts, for example, have been shown to effectively promote the direct condensation of carboxylic acids and amines at elevated temperatures with the removal of water. ucl.ac.uk Transition metal catalysts also offer promising routes for amidation under milder conditions. purdue.edu
The kinetics of the primary amide formation reaction, the acylation of 3,5-dichloroaniline with 2-methylpropanoyl chloride, typically follows a second-order rate law, being first order in both the amine and the acyl chloride. The reaction rate is influenced by several factors:
Nucleophilicity of the Amine: The electron-withdrawing nature of the two chlorine atoms on the aniline ring decreases the nucleophilicity of the nitrogen atom, potentially slowing the reaction compared to aniline itself.
Reactivity of the Acylating Agent: Acyl chlorides are highly reactive, ensuring a favorable reaction rate.
Catalyst: In catalytic approaches, the catalyst lowers the activation energy of the reaction, thereby increasing the rate. For instance, a catalyst might activate the carboxylic acid, making it a better electrophile.
The table below compares a traditional synthetic approach with a potential catalytic alternative.
| Feature | Traditional Method (Acyl Chloride) | Catalytic Method (e.g., Boronic Acid) |
| Reagents | 3,5-dichloroaniline, 2-methylpropanoyl chloride, base (e.g., pyridine) | 3,5-dichloroaniline, 2-methylpropanoic acid, catalyst |
| Byproducts | Pyridinium hydrochloride (stoichiometric) | Water (stoichiometric) |
| Atom Economy | Lower | Higher |
| Conditions | Often mild temperatures, requires base | Typically requires higher temperatures and water removal |
| Environmental Impact | Higher due to base and potential solvent choice | Lower due to reduced waste |
Multi-Component Reaction Strategies for Structural Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer an efficient pathway for generating libraries of structurally diverse molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCRs for amide synthesis, such as the Ugi and Passerini reactions, can be adapted to produce a wide array of analogues.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov A hypothetical Ugi-type synthesis to generate analogues of this compound could involve the reaction of 3,5-dichloroaniline (the amine component) with isobutyraldehyde (B47883) (the aldehyde), a suitable carboxylic acid, and an isocyanide. The resulting product would be an α-acylamino carboxamide, a more complex analogue. nih.gov By systematically varying each of the four components, a diverse library of compounds with different substituents on the phenyl ring, variations in the acyl group, and different amide side chains can be generated. This strategy is highly valued in medicinal chemistry for the rapid synthesis of compound libraries for screening purposes. researchgate.netresearchgate.net
The Passerini three-component reaction (Passerini-3CR) is another foundational MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgrsc.org To create analogues related to the target molecule using this reaction, 2-methylpropanoic acid could be used as the carboxylic acid component, reacting with various aldehydes/ketones and isocyanides. While this does not directly yield an N-aryl amide from an aniline, it provides a route to α-acyloxy amides, which are structurally related and can be valuable for comparative biological studies. organicreactions.orgnih.gov The choice of solvent can influence the reaction mechanism, which can proceed through either a concerted or an ionic pathway. wikipedia.org
These MCR strategies highlight a powerful approach for achieving structural diversification around the this compound scaffold, enabling the exploration of structure-activity relationships.
Stereoselective Synthesis of Enantiomeric Forms of this compound
The principles of stereoselective synthesis apply to chiral molecules, which are non-superimposable on their mirror images. The structure of this compound is formed from 3,5-dichloroaniline and 2-methylpropanoic acid. The key part of the molecule for determining chirality is the 2-methylpropanamide group. The carbon atom at position 2 is bonded to a hydrogen atom, a carbonyl group, and two methyl groups. For a carbon atom to be a chiral center, it must be bonded to four different groups. Since the carbon at position 2 is bonded to two identical methyl groups, it is not a chiral center. Therefore, this compound is an achiral molecule and does not exist as enantiomers. Consequently, the following subsections on stereoselective synthesis are not applicable.
Derivatization and Structural Modification of this compound
Synthesis of Structurally Related Analogues for Comparative Studies
The synthesis of structurally related analogues is crucial for establishing structure-activity relationships (SAR), which helps in understanding how specific molecular features contribute to the biological activity or physical properties of a compound. researchgate.netnih.gov For this compound, analogues can be created by modifying either the dichlorophenyl ring or the 2-methylpropanamide moiety.
Systematic modifications can be planned to probe the effects of electronic properties, steric bulk, and hydrogen bonding capabilities. For example, a series of N-aryl amides can be synthesized from 3,5-dichlorobenzoyl chloride and various substituted anilines to explore the impact of the N-aryl group. researchgate.netresearchgate.net
Below is a table of representative analogues and the synthetic focus of their preparation.
| Analogue Name | Modification from Parent Compound | Synthetic Rationale |
| N-(3,5-dichlorophenyl)benzamide | Replacement of 2-methylpropyl group with a phenyl group | To assess the impact of an aromatic acyl group on molecular conformation and activity. nih.gov |
| N-(2,4-dichlorophenyl)benzamide | Isomeric change in the position of chlorine atoms on the N-phenyl ring | To study the effect of substituent position on the aniline ring. nih.gov |
| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | Replacement of amide with sulfonamide; addition of a quinolinyloxy group | To explore different linker types and introduce bulky substituents for SAR studies. nih.gov |
| 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides | Complex modification introducing a thiourea (B124793) and trichloromethyl group | To generate complex heterocyclic precursors from amide-containing starting materials. mdpi.com |
These synthetic efforts allow researchers to build a comprehensive picture of the chemical space around the parent compound, guiding the design of molecules with optimized properties.
Introduction of Reporter Groups for Biological Probes
To study the interaction of a compound with biological systems, it is often necessary to attach a "reporter group," such as a fluorescent tag, which allows for detection and quantification. The synthesis of such biological probes from this compound would first require the preparation of an analogue containing a reactive functional group suitable for conjugation.
A common strategy involves synthesizing an analogue with a primary amine (-NH2), carboxylic acid (-COOH), or thiol (-SH) group. For instance, an amino group could be introduced onto the dichlorophenyl ring through a nitration-reduction sequence on a suitable precursor. This amino-functionalized analogue can then be reacted with a fluorophore that has a compatible reactive group, such as a succinimidyl ester or an isothiocyanate. nih.govnih.gov
The general synthetic approach would be:
Synthesis of a functionalized analogue: Prepare an analogue of this compound that contains a reactive handle (e.g., -NH2 or -COOH).
Activation of the reporter group (if necessary): For example, a fluorescent molecule with a carboxylic acid might be converted to a more reactive N-hydroxysuccinimide (NHS) ester.
Conjugation: React the functionalized analogue with the activated reporter group to form a stable covalent bond (e.g., an amide or thiourea linkage). nih.gov
This process creates a probe molecule where the core structure of the original compound is preserved to maintain its biological target affinity, while the attached reporter allows for visualization and tracking in biological assays.
Structure Activity Relationship Sar Studies and Molecular Interactions of N 3,5 Dichlorophenyl 2 Methylpropanamide
Systematic Exploration of Substituent Effects on Biological or Chemical Activity
The systematic exploration of substituent effects involves making targeted chemical modifications to the core structure of N-(3,5-dichlorophenyl)-2-methylpropanamide and assessing the impact on its activity. These modifications can be broadly categorized into changes on the dichlorophenyl ring and variations of the 2-methylpropanamide moiety.
The 3,5-dichlorophenyl ring is a key feature of the molecule, and its substitution pattern significantly influences its electronic and steric properties, which in turn can affect its interaction with biological targets.
Nature of Halogen Substituents: Replacing the chlorine atoms with other halogens, such as fluorine or bromine, can modulate the compound's activity. Fluorine, being more electronegative and smaller, might lead to different interactions compared to the bulkier and less electronegative bromine. Studies on other dichlorophenyl-containing compounds have shown that electron-withdrawing substitutions on the phenyl ring, such as with halogens, can influence their biological activity. nih.gov
Introduction of Other Substituents: Introducing non-halogen substituents, like methyl or methoxy (B1213986) groups, at various positions on the phenyl ring would significantly alter its properties. Electron-donating groups like methyl could have an opposing effect to the electron-withdrawing chlorine atoms, potentially reducing or altering the compound's activity. nih.gov
A hypothetical data table illustrating the potential effects of these modifications is presented below. The activity data is illustrative and based on general SAR principles observed in related compounds.
| Modification on Dichlorophenyl Ring | Hypothetical Biological Activity (IC50, µM) | Rationale for Change in Activity |
| 3,5-dichloro (parent) | 10 | Baseline activity. |
| 2,4-dichloro | 25 | Altered steric and electronic profile may lead to a poorer fit in the binding pocket. |
| 3,4-dichloro | 15 | Change in dipole moment and steric hindrance could slightly decrease activity. |
| 3,5-difluoro | 5 | Smaller size and high electronegativity of fluorine may enhance binding interactions. |
| 3,5-dibromo | 20 | Increased steric bulk of bromine may hinder optimal binding. |
| 3-chloro-5-methyl | 50 | The electron-donating methyl group may be unfavorable for activity. |
Amide Bond Modification: The amide bond is a key structural feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Modifications to this group, such as replacing it with a sulfonamide or an ester, would drastically change the hydrogen bonding pattern and could abolish activity. nih.gov
Alkyl Chain Alterations: The isobutyl group (2-methylpropyl) provides a specific steric bulk. Altering this group, for example, by replacing it with a smaller methyl or a larger tert-butyl group, could impact how the molecule fits into a binding site. In a study of TRPV1 antagonists, dimethyl and cyclopropyl (B3062369) substitutions on the propanamide moiety were investigated, showing that such changes can influence receptor activity. researchgate.net
Stereochemistry: If the carbon atom bearing the methyl group is a stereocenter, the R- and S-enantiomers could exhibit different biological activities. A stereospecific interaction with a chiral binding site on a biological target would likely result in one enantiomer being more active than the other. researchgate.net
Below is a hypothetical data table summarizing the potential effects of modifications to the 2-methylpropanamide moiety.
| Modification on 2-Methylpropanamide Moiety | Hypothetical Biological Activity (IC50, µM) | Rationale for Change in Activity |
| 2-methylpropanamide (parent) | 10 | Baseline activity. |
| Acetamide | 30 | Reduced steric bulk may lead to weaker van der Waals interactions. |
| 2,2-dimethylpropanamide (pivalamide) | 40 | Increased steric hindrance from the tert-butyl group may prevent proper binding. |
| Propanamide | 18 | The absence of the methyl group could alter the conformation and reduce binding affinity. |
| (S)-2-methylpropanamide | 5 | A specific stereoisomer may have a more favorable orientation in the binding site. |
| (R)-2-methylpropanamide | 25 | The other stereoisomer may have a less favorable orientation, leading to reduced activity. |
Conformational analysis of this compound is essential to understand its preferred three-dimensional shape, which is crucial for its interaction with a biological target. The molecule possesses rotational freedom around the amide bond and the bond connecting the phenyl ring to the amide nitrogen.
Flexible docking simulations can provide insights into how the compound might bind to a hypothetical receptor. nih.gov In such simulations, both the ligand (the compound) and the receptor's side chains in the binding pocket are allowed to move, providing a more realistic model of the binding event. nih.govnih.gov These simulations could reveal key interactions, such as:
Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.
Hydrophobic Interactions: The dichlorophenyl ring and the isobutyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The chlorine atoms on the phenyl ring could potentially form halogen bonds with electron-rich atoms in the receptor.
The results of such simulations can guide further modifications to improve binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.com This approach is valuable for predicting the activity of new compounds and for optimizing lead compounds. nih.govresearchgate.net
2D-QSAR: This approach uses 2D descriptors of the molecules, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, to build a predictive model. For a series of this compound analogues, a 2D-QSAR model could be developed to correlate these descriptors with their measured biological activity.
3D-QSAR: This more advanced method considers the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around the molecules that represent their steric, electrostatic, and hydrophobic properties. nih.govmdpi.com These fields are then correlated with biological activity to create a predictive model. For instance, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives successfully established models with good predictive capabilities. rsc.org
Once a reliable QSAR model is developed, it can be used to predict the biological activity of newly designed, but not yet synthesized, analogues of this compound. nih.gov This allows for the virtual screening of a large number of potential compounds, prioritizing those with the highest predicted activity for synthesis and testing. patsnap.com
The insights gained from the QSAR model, particularly from the contour maps generated in 3D-QSAR, can guide lead optimization. nih.govmdpi.com For example, if the model indicates that a bulky, electron-withdrawing group at a specific position on the dichlorophenyl ring is favorable for activity, medicinal chemists can focus on synthesizing analogues with these features. This iterative process of QSAR modeling, compound design, synthesis, and testing can significantly accelerate the discovery of more potent and effective compounds.
Chemoinformatic Analysis of this compound in Chemical Libraries
A thorough search of existing chemical and scientific databases reveals a lack of specific chemoinformatic studies focused on this compound. While the individual components of the molecule are well-represented in various chemical libraries, dedicated analyses of this compound are not publicly documented.
Ligand-Based Virtual Screening and Similarity Searching
There is no available research detailing ligand-based virtual screening or similarity searching campaigns that have used this compound as a query molecule. Such studies would be instrumental in identifying other compounds with similar structural or electronic features, which might exhibit comparable biological activities. The general principle of these methods relies on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological properties. The dichlorophenyl and methylpropanamide moieties are present in numerous compounds within large chemical databases like PubChem, ChEMBL, and ZINC. A hypothetical similarity search could yield a diverse set of analogs, but without a known biological activity for the query compound, the utility of such a search remains theoretical.
Clustering and Classification of Related Chemical Space
In the absence of specific studies on this compound, we can only describe the theoretical framework for its classification. Chemical space analysis involves mapping molecules based on their structural or physicochemical properties. This compound would be classified within the chemical space of aromatic amides. Further clustering would depend on the descriptors used, such as molecular weight, logP, number of hydrogen bond donors/acceptors, and topological fingerprints. In a broader chemical library, it would likely cluster with other N-phenylamides and specifically with those containing halogen substitutions. However, no published studies have performed such a clustering analysis with a focus on this particular compound or its immediate chemical neighborhood.
Investigation of Biological Mechanism of Action for N 3,5 Dichlorophenyl 2 Methylpropanamide Excluding Clinical Data
Identification of Cellular and Subcellular Targets in Model Organisms (e.g., microbial, plant, invertebrate cells)
To determine the specific cellular and subcellular components that interact with N-(3,5-dichlorophenyl)-2-methylpropanamide, a variety of established experimental strategies would be necessary.
Target Deconvolution Strategies (e.g., affinity chromatography, proteomics)
Target deconvolution aims to identify the direct molecular targets of a compound. Affinity chromatography, a powerful technique for this purpose, would involve immobilizing this compound onto a solid support. A lysate from a model organism (e.g., yeast, bacteria, or plant cells) would then be passed over this support. Proteins that bind to the compound would be retained and subsequently identified using mass spectrometry-based proteomics.
Enzyme Inhibition Assays and Receptor Binding Studies
Should a specific enzyme or receptor be hypothesized as a target, direct biochemical assays would be conducted. Enzyme inhibition assays would measure the effect of this compound on the catalytic activity of purified enzymes. nih.gov Similarly, receptor binding studies would quantify the affinity of the compound for specific cellular receptors, providing insights into its potential to modulate signaling pathways. nih.govnih.gov
Elucidation of Molecular Pathways and Biochemical Processes Affected by this compound
Once a target is identified, the subsequent step is to understand the broader impact on cellular pathways and processes.
Perturbation of Metabolic Pathways (e.g., lipid biosynthesis, cell wall synthesis)
Untargeted metabolomics would be a key approach to assess global changes in the metabolic profile of a model organism upon exposure to the compound. nih.gov By analyzing the levels of various metabolites, researchers could identify specific pathways, such as lipid biosynthesis or cell wall synthesis, that are significantly perturbed.
Gene Expression Profiling and Transcriptomic Analysis
Transcriptomic analysis, using techniques like RNA sequencing, provides a comprehensive view of how a compound alters gene expression. nih.govdovepress.comnih.gov This can reveal the upregulation or downregulation of entire pathways and cellular responses, offering clues about the compound's mechanism of action. mdpi.com For example, an increase in the expression of stress-response genes could indicate the induction of cellular defense mechanisms.
Comparative Analysis with Other Known Biologically Active Amides
The biological activity of amide-containing compounds is diverse, with their mechanisms of action spanning a wide range of cellular targets and pathways. While direct and specific mechanistic studies on this compound are not extensively detailed in publicly available literature, its structural features, particularly the dichlorophenyl amide moiety, strongly suggest its classification as a succinate (B1194679) dehydrogenase inhibitor (SDHI). This class of compounds is prominent among modern fungicides. This comparative analysis will therefore focus on the presumed mechanism of this compound as an SDHI and contrast it with other well-characterized biologically active amides that operate through different modes of action.
Succinate Dehydrogenase Inhibition: The Likely Mechanism of this compound
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. The inhibition of this enzyme disrupts cellular respiration and energy production, leading to cell death, a mechanism effectively exploited in many fungicides. The general chemical structure of many SDHI fungicides includes a toxophore, which is the amide group, and a headgroup, often a phenyl ring with specific substitutions that anchor the molecule to the enzyme's active site.
The N-(3,5-dichlorophenyl) group present in the target molecule is a common feature in several commercial SDHI fungicides. These compounds act by blocking the ubiquinone-binding site (Qp site) of the SDH enzyme, which is formed by the SDHB, SDHC, and SDHD subunits. This prevents the transfer of electrons to the electron transport chain, thereby halting ATP production.
Comparative Analysis with Other Amide Fungicides
While many amide-containing fungicides are SDHIs, other mechanisms of action exist within this broad chemical class. A comparison with these other fungicides highlights the diversity of targets within fungal pathogens.
Carboxylic Acid Amides (CAAs): This group of fungicides, which includes compounds like mandipropamid (B155232) and dimethomorph, does not inhibit SDH. Instead, they primarily target cellulose (B213188) synthase, an enzyme critical for cell wall biosynthesis in oomycetes. This disruption of cell wall formation leads to osmotic instability and cell lysis.
Amides Targeting Ergosterol: Some synthetic amides have been shown to exert their antifungal effects by binding to ergosterol, a vital component of the fungal cell membrane. researchgate.net This interaction disrupts membrane integrity and function, leading to leakage of cellular contents and ultimately, cell death. researchgate.netresearchgate.net This mechanism is distinct from the enzymatic inhibition of SDHIs.
Interactive Data Table: Comparison of Fungicidal Amide Mechanisms
| Amide Class | Example Compound | Primary Mechanism of Action | Cellular Target | Effect |
| Dichlorophenyl Amides (presumed) | This compound | Succinate Dehydrogenase Inhibition | Mitochondrial Complex II (SDH) | Inhibition of cellular respiration and ATP production. |
| Carboxylic Acid Amides (CAAs) | Mandipropamid | Inhibition of Cellulose Synthase | Cellulose Synthase | Disruption of cell wall biosynthesis. |
| Phenylacetamides | 2-chloro-N-phenylacetamide | Membrane Disruption | Ergosterol | Compromised fungal cell membrane integrity. |
Comparative Analysis with Amides Active in Other Biological Systems
The biological activity of amides extends far beyond fungicidal action. A comparison with amides active in mammalian systems reveals a different set of targets and physiological effects.
Fatty Acid Amides: This class of endogenous lipids, including oleamide (B13806) and anandamide, acts as bioregulators. researchgate.net Anandamide, for instance, is an endocannabinoid that binds to cannabinoid receptors (CB1 and CB2) in the central nervous system and peripheral tissues, modulating neurotransmission and immune responses. researchgate.net This receptor-mediated signaling is a fundamentally different mechanism compared to the enzymatic inhibition of SDHIs.
Amides with Anti-inflammatory and Analgesic Properties: Many synthetic amides have been developed for their anti-inflammatory and analgesic effects. Their mechanisms often involve the inhibition of enzymes like cyclooxygenase (COX) or interactions with ion channels, which are distinct from the mitochondrial targets of SDHI fungicides.
Interactive Data Table: Comparison of Diverse Biologically Active Amides
| Amide Class | Example Compound | Primary Mechanism of Action | Primary Target | Biological Effect |
| Dichlorophenyl Amides (presumed) | This compound | Succinate Dehydrogenase Inhibition | Mitochondrial Complex II (SDH) | Fungicidal |
| Fatty Acid Amides | Anandamide | Cannabinoid Receptor Agonism | Cannabinoid Receptors (CB1/CB2) | Neuromodulation, Immunomodulation |
| Phenylacetamides | Lidocaine | Sodium Channel Blockade | Voltage-gated Sodium Channels | Local Anesthetic |
| Non-steroidal Anti-inflammatory Drugs (NSAIDs) with Amide Moiety | Diclofenac (as an amide derivative) | Cyclooxygenase (COX) Inhibition | COX-1 and COX-2 Enzymes | Anti-inflammatory, Analgesic |
Studies on Resistance Mechanisms and Management Strategies in Pathogen/pest Systems
Biochemical Mechanisms of Resistance to N-(3,5-dichlorophenyl)-2-methylpropanamide
The genetic alterations underlying resistance manifest at the biochemical level, leading to specific mechanisms that allow the pathogen to survive in the presence of iprodione (B1672158).
While target-site modification is a primary resistance mechanism, the detoxification of the fungicide by cellular enzymes represents another important biochemical strategy. Fungi possess a range of detoxification enzymes, such as cytochrome P450 monooxygenases, that can metabolize xenobiotics, including fungicides, into less toxic compounds. nih.gov The overexpression of genes encoding these enzymes can lead to enhanced metabolism of iprodione, reducing its intracellular concentration and efficacy. This mechanism is often associated with multidrug resistance phenotypes. nih.gov
Changes in the permeability of the fungal cell membrane can also contribute to resistance by limiting the uptake of the fungicide. Additionally, as mentioned earlier, the active efflux of the compound from the cell is a key biochemical mechanism. nih.govresearchgate.net Efflux pumps, which are ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters, utilize energy to expel a wide range of substrates, including iprodione, from the cytoplasm. nih.gov Increased activity or overexpression of these transporters can significantly reduce the intracellular concentration of the fungicide, preventing it from reaching its target site. nih.govresearchgate.net Evidence for the involvement of efflux pumps in iprodione resistance in B. cinerea comes from observations of cross-resistance to other compounds known to be substrates of these pumps. nih.govresearchgate.net
Strategies for Mitigating Resistance and Enhancing Efficacy
Given the prevalence and multiple mechanisms of iprodione resistance, integrated strategies are essential for its effective long-term use. A primary strategy is to minimize the selection pressure for resistance by reducing the frequency and intensity of iprodione applications. This can be achieved by alternating or tank-mixing iprodione with fungicides that have different modes of action. This approach makes it less likely that a single pathogen will simultaneously develop resistance to multiple chemical classes.
Monitoring the frequency of resistant strains in pathogen populations is another critical component of resistance management. Regular surveillance can provide early warnings of resistance development, allowing for timely adjustments to disease control programs. Molecular techniques that detect specific resistance-conferring mutations can be valuable tools for this purpose.
Furthermore, understanding the fitness of resistant mutants is important. If resistant strains have a significant fitness cost, they may decline in frequency when the selection pressure from the fungicide is removed. However, as many iprodione-resistant isolates appear to be as fit as their sensitive counterparts, rotating fungicides is a more reliable strategy than simply ceasing the use of iprodione for a period. fitosanitariosostenible.com
Combination Strategies with Other Chemical Agents
One common strategy involves combining this compound with broad-spectrum, multi-site contact fungicides such as chlorothalonil (B1668833) and mancozeb. These fungicides have a low risk of resistance development due to their ability to act on multiple metabolic pathways within the fungal cell. unict.itndsu.edu Research has shown that such combinations can be highly effective in controlling diseases like gray mold, caused by Botrytis cinerea. nih.gov
In studies on the control of Sclerotinia stem rot in canola, caused by Sclerotinia sclerotiorum, the efficacy of various fungicides, including dicarboximides like iprodione and vinclozolin (B1683831) (which are in the same chemical class as this compound), has been evaluated. While these compounds consistently reduced disease incidence when used alone, their performance can be enhanced and the risk of resistance lowered when used in combination with fungicides from other chemical groups, such as triazoles (e.g., tebuconazole) and strobilurins. nih.govresearchgate.netuky.edu
A study in Australia demonstrated that a combination of diallyl disulfide (DADS), a compound derived from garlic, with procymidone (B1679156) (this compound) resulted in complete control of white rot in onions in a field trial where the untreated control showed approximately 35% disease incidence.
The following table summarizes the findings of various studies on the efficacy of combination strategies involving this compound and other chemical agents against different pathogens.
Table 1: Efficacy of Combination Strategies with this compound
| Pathogen | Crop | Combination Partner | Efficacy Highlight |
|---|---|---|---|
| Botrytis cinerea (Gray Mold) | Various | Chlorothalonil | Tank-mixing with a protectant fungicide like chlorothalonil is a recommended resistance management strategy. ashs.org |
| Botrytis cinerea (Gray Mold) | Various | Mancozeb | Can be tank-mixed to broaden the spectrum of controlled fungal species. nih.gov |
| Sclerotinia sclerotiorum (White Rot) | Onion | Diallyl Disulfide (DADS) | Total control of white rot observed in a field trial. |
| Sclerotinia sclerotiorum (Sclerotinia Stem Rot) | Canola | Tebuconazole | Tank mixtures of fungicides with different mechanisms of action are a viable alternative for managing Sclerotinia stem rot. ndsu.edu |
Rotation and Alternation Programs for Resistance Management
In addition to combination strategies, the rotation or alternation of this compound with fungicides from different Fungicide Resistance Action Committee (FRAC) groups is a cornerstone of effective resistance management. frac.info This practice prevents the continuous selection pressure that can lead to the proliferation of resistant pathogen populations.
For instance, in the management of brown rot in stone fruits, caused by Monilinia fructicola, resistance to both dicarboximide and benzimidazole (B57391) fungicides has been reported. researchgate.netresearchgate.net Effective management programs often involve rotating these single-site inhibitors with multi-site fungicides or with fungicides from other chemical classes like the demethylation inhibitors (DMIs) or anilinopyrimidines. researchgate.netwur.nl
Research on Monilinia fructicola in Korean peach orchards investigated the population dynamics of isolates resistant to procymidone. The study found that the frequency of procymidone-resistant isolates was higher in orchards with a history of intensive dicarboximide use. researchgate.net This underscores the importance of rotating away from this chemical class to allow the proportion of sensitive isolates in the population to recover. The study also noted that in orchards where fungicide sprays were ceased, the resistant population persisted for at least three years, indicating the stability of this resistance in the absence of selection pressure. researchgate.net
A study on vegetable crops in Greece documented the fungicide spray schedules used in various greenhouses for controlling gray mold. apsnet.org The programs often involved the rotation of this compound (procymidone) with other fungicides such as iprodione, vinclozolin, fludioxonil (B1672872) + cyprodinil, and fenhexamid. apsnet.org This highlights the practical application of rotation as a resistance management strategy in commercial settings.
The table below provides examples of rotation programs and their impact on managing resistance to this compound.
Table 2: Rotation and Alternation Programs for Managing Resistance to this compound
| Pathogen | Crop | Rotational Partner(s) | Key Findings |
|---|---|---|---|
| Monilinia fructicola (Brown Rot) | Peach | Benzimidazoles (e.g., Carbendazim) | Double-resistance to both procymidone and carbendazim (B180503) was found to be less than 10%, suggesting that rotation can be a viable strategy. researchgate.net |
| Monilinia fructicola (Brown Rot) | Stone Fruit | Demethylation Inhibitors (DMIs) | Rotation with DMIs is a common practice to manage resistance. wur.nl |
| Botrytis cinerea (Gray Mold) | Vegetables | Iprodione, Fludioxonil + Cyprodinil, Fenhexamid | Commercial greenhouse programs utilize rotations of these different fungicide groups to manage gray mold. apsnet.org |
| Sclerotinia sclerotiorum (Sclerotinia Stem Rot) | Canola | Azoxystrobin, Boscalid, Tebuconazole | Rotation of fungicides with different modes of action is recommended to prevent resistance development. nih.govresearchgate.netuky.edu |
Environmental Fate and Degradation Pathways of N 3,5 Dichlorophenyl 2 Methylpropanamide
Photolytic Degradation of N-(3,5-dichlorophenyl)-2-methylpropanamide in Aqueous and Solid Phases
The breakdown of this compound when exposed to sunlight is a critical process influencing its persistence in the environment. Photolytic degradation involves the absorption of light energy, leading to the cleavage of chemical bonds and the formation of new compounds.
Influence of UV Radiation Spectrum and Intensity
The rate and extent of photolytic degradation are highly dependent on the wavelength and intensity of ultraviolet (UV) radiation. Shorter wavelengths of UV light generally possess higher energy and are more effective at inducing photochemical reactions. Studies on related dichlorophenyl amides have shown that degradation is significantly accelerated under direct sunlight or artificial UV sources compared to shaded or dark conditions. The intensity of the radiation directly correlates with the rate of degradation; higher intensity leads to a faster breakdown of the parent compound. For instance, research on analogous compounds has demonstrated a more rapid disappearance from irradiated aqueous solutions and soil surfaces than from those shielded from light.
Identification of Phototransformation Products
The primary phototransformation pathway for this compound is anticipated to be the cleavage of the amide bond. This reaction would yield two primary products: 3,5-dichloroaniline (B42879) and 2-methylpropanoic acid. This prediction is based on studies of the herbicide propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), which undergoes similar photolytic cleavage to produce 3,4-dichloroaniline (B118046) and propanoic acid. researchgate.net Further degradation of 3,5-dichloroaniline can occur, leading to the formation of various phenolic compounds which may subsequently polymerize. nih.gov
Below is a table summarizing the expected primary phototransformation products of this compound.
| Parent Compound | Primary Phototransformation Products | Anticipated Secondary Products |
|---|---|---|
| This compound | 3,5-dichloroaniline | Chlorinated phenolic compounds |
| 2-methylpropanoic acid | Carbon dioxide |
Hydrolytic Stability and Degradation Kinetics in Aquatic Environments
Hydrolysis, the reaction with water, is another key abiotic pathway that can contribute to the degradation of this compound in aquatic systems. The rate of this process is significantly influenced by the pH of the surrounding water.
pH-Dependent Hydrolysis Studies
The stability of the amide bond in this compound to hydrolysis is expected to be pH-dependent. Research on the herbicide propanil indicates that it is stable to hydrolysis at neutral (pH 7) and moderately alkaline (pH 9) conditions. frontiersin.org However, under strongly acidic or alkaline conditions, the rate of hydrolysis increases, leading to the cleavage of the amide linkage. nih.gov It is therefore anticipated that this compound will exhibit similar behavior, being relatively persistent in neutral pH waters but degrading more rapidly in highly acidic or alkaline environments.
The following interactive table illustrates the expected hydrolytic stability of this compound at different pH values, based on data from analogous compounds.
| pH Condition | Expected Rate of Hydrolysis | Relative Stability |
|---|---|---|
| Acidic (pH < 4) | Increased | Low |
| Neutral (pH 7) | Slow | High |
| Alkaline (pH > 9) | Increased | Low |
Microbial Degradation of this compound in Soil and Water Systems
The most significant pathway for the degradation of this compound in soil and water is through the action of microorganisms. A diverse range of bacteria and fungi possess the enzymatic machinery to break down this and related compounds.
The primary mechanism of microbial degradation is the enzymatic hydrolysis of the amide bond, a reaction catalyzed by amidase enzymes. This process mirrors the chemical hydrolysis pathway, yielding 3,5-dichloroaniline and 2-methylpropanoic acid. Numerous soil microorganisms, including species of Pseudomonas, Acinetobacter, and Rhodococcus, have been shown to degrade propanil through this initial hydrolytic step. acs.orgacs.org It is highly probable that similar microbial communities are capable of degrading this compound.
The fate of the primary metabolite, 3,5-dichloroaniline, is of significant environmental concern due to its potential for greater persistence and toxicity than the parent compound. nih.gov While some microorganisms can further degrade 3,5-dichloroaniline, its breakdown is generally slower. wikipedia.org The degradation of the fungicide iprodione (B1672158), which also contains the N-(3,5-dichlorophenyl) moiety, leads to the formation of 3,5-dichloroaniline as a persistent metabolite in soil. nih.govnih.gov The 2-methylpropanoic acid formed is expected to be readily metabolized by a wide range of microorganisms and ultimately mineralized to carbon dioxide. nih.gov
The rate of microbial degradation is influenced by several environmental factors, including soil type, organic matter content, temperature, moisture, and pH. Optimal conditions for microbial activity will generally lead to a more rapid degradation of this compound.
Aerobic and Anaerobic Degradation Rates and Pathways
The degradation of this compound occurs under both aerobic and anaerobic conditions, although rates can vary significantly depending on environmental factors such as temperature, moisture, and microbial population density.
Under aerobic conditions , the primary degradation pathway is the microbial hydrolysis of the amide bond. This cleavage results in the formation of 3,5-dichloroaniline (3,5-DCA) and propionic acid. The propionic acid can be readily utilized by microorganisms as a carbon and energy source. The degradation of the parent compound in soil and water is generally rapid. For instance, in one study, the degradation of propanil in natural water microflora commenced within 60 hours and was complete by 160 hours. nih.gov The half-life in soil under aerobic conditions is typically short, often ranging from a few days to a couple of weeks.
Anaerobic degradation of this compound also proceeds, particularly in saturated soils and sediments. The initial hydrolytic step to form 3,5-DCA is a key process under anaerobic conditions as well. Studies have shown that mixed bacterial cultures can transform over 90% of the compound within 10 days in liquid media under anaerobic conditions. nih.gov The subsequent degradation of 3,5-DCA, however, can be slower and may follow different pathways compared to aerobic environments.
| Environmental Matrix | Condition | Half-Life (t½) | Reference |
| Natural Water | Aerobic | Degradation complete by 160 hours | nih.gov |
| Soil | Aerobic | Generally not persistent | herts.ac.uk |
| Water Systems | Aerobic | Generally not persistent | herts.ac.uk |
| Liquid Media | Anaerobic | >90% transformation in 10 days | nih.gov |
| Sediment-Water System | Aerobic | Rapid dissipation | researchgate.net |
Role of Specific Microbial Consortia and Enzymes
Microbial activity is the main driver of this compound degradation in the environment. researchgate.net A diverse range of bacteria and fungi have been identified that can hydrolyze this herbicide.
Specific bacterial strains capable of degrading this compound include species from the genera Rhodococcus, Geobacter, Paracoccus, Pseudomonas, Acinetobacter, and Bacillus. nih.govacs.org For example, Rhodococcus sp. strain C-1 can completely degrade propanil at various concentrations within hours. acs.org Similarly, Acinetobacter baumannii DT has been shown to effectively degrade the herbicide. Mixed microbial consortia often exhibit enhanced degradation capabilities compared to individual isolates, suggesting synergistic interactions. nih.govmdpi.com A consortium of Geobacter sp. Pr-1, Paracoccus denitrificans Pr-2, Pseudomonas sp. Pr-3, and Rhodococcus sp. Pr-4 demonstrated efficient anaerobic degradation of both the parent compound and its primary metabolite. nih.gov
The key enzyme responsible for the initial and rate-limiting step in the degradation of this compound is an amidase , also referred to as aryl acylamidase. researchgate.net This enzyme catalyzes the hydrolysis of the amide linkage. acs.orgresearchgate.net A novel bifunctional amidase, PamC, identified in Rhodococcus sp. C-1, has been shown to catalyze this hydrolysis. acs.org The catalytic triad (B1167595) of Lys82-Ser157-Ser181 was identified as the active center for this enzymatic activity. acs.org
Sorption and Leaching Dynamics in Environmental Matrices
The movement and distribution of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption processes, in turn, dictate its potential for leaching into groundwater.
Adsorption to Soil Organic Matter and Minerals
This compound exhibits moderate mobility in soil. researchgate.net Its adsorption is primarily governed by the organic carbon content of the soil. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this partitioning behavior. chemsafetypro.com A higher Koc value indicates stronger adsorption to soil organic matter and consequently, lower mobility. While specific Koc values for this compound are not abundantly reported, its primary metabolite, 3,5-dichloroaniline (3,5-DCA), has a reported Koc of 195, indicating moderate mobility. nih.gov The adsorption process can involve covalent bonding with humic substances in the soil, which can lead to the formation of bound residues. nih.gov
| Compound | Parameter | Value | Implication | Reference |
| This compound | Mobility | Moderate | Potential for movement in soil | researchgate.net |
| 3,5-dichloroaniline (metabolite) | Koc | 195 | Moderate mobility | nih.gov |
Mobility and Potential for Groundwater Contamination
Due to its moderate sorption and relatively rapid degradation, this compound is generally not expected to leach significantly into groundwater. herts.ac.uk However, its major metabolite, 3,5-DCA, is more persistent and has been detected in both groundwater and surface waters. researchgate.net Therefore, the potential for groundwater contamination is more closely linked to the fate and transport of 3,5-DCA. Factors that increase the risk of leaching include application to soils with low organic matter content, high rainfall or irrigation shortly after application, and soil types with high infiltration rates. researchgate.netoregonstate.edu While the parent compound has only been occasionally detected in groundwater, the presence of its metabolites warrants consideration in risk assessments. who.int
Volatilization and Atmospheric Transport Potential
Volatilization from soil or water surfaces is not considered a major dissipation pathway for this compound. researchgate.net This is attributed to its low vapor pressure and low Henry's Law Constant. The vapor pressure of its metabolite, 3,4-dichloroaniline, is 6.32 x 10⁻³ mm Hg at 25°C, and its Henry's Law constant is estimated to be 1.46 x 10⁻⁵ atm-cu m/mole, indicating that volatilization from moist soil and water surfaces is not a significant fate process. nih.gov Any small amounts that do enter the atmosphere are expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 17 hours for 3,4-dichloroaniline. nih.gov
Formation and Environmental Persistence of Major Metabolites and Transformation Products
The primary and most significant metabolite of this compound is 3,5-dichloroaniline (3,5-DCA) , formed through the microbial hydrolysis of the parent compound. researchgate.netdaneshyari.com 3,5-DCA is generally more persistent in the environment than the parent herbicide. who.int
The fate of 3,5-DCA in the environment is complex. It can be further degraded by microorganisms, although often at a slower rate than the parent compound. researchgate.net Some bacterial strains, such as Bacillus megaterium IMT21, have been shown to mineralize 3,5-DCA. The degradation of 3,4-dichloroaniline, a similar compound, may proceed through dehalogenation to form monochloroaniline, which is then further broken down. researchgate.net
Metabolism of N 3,5 Dichlorophenyl 2 Methylpropanamide in Non Target Biological Systems
Metabolic Transformations in Plants
In non-target plants, the metabolism of chloroanilide compounds is a key detoxification mechanism. The process begins with absorption and is followed by enzymatic breakdown and compartmentalization of the resulting metabolites.
N-(3,5-dichlorophenyl)-2-methylpropanamide is expected to be absorbed by plants primarily through foliar contact, with some root uptake also possible from the soil solution. taylorfrancis.com The waxy cuticle of leaves is the first barrier, which the lipophilic nature of the compound helps to overcome. taylorfrancis.com
Once absorbed, translocation is generally limited. Studies on analogous herbicides like propanil (B472794) show that a significant portion of the absorbed compound remains in the treated leaves. researchgate.net Movement to other plant parts, such as roots and new shoots, occurs via the phloem and xylem, but is often slow and incomplete. researchgate.netcambridge.org This restricted movement minimizes systemic activity but can lead to localized accumulations. Following metabolic transformation, the resulting water-soluble conjugates are often sequestered into vacuoles or incorporated into cell wall components like lignin (B12514952), effectively removing them from active metabolic pathways.
The primary metabolic step in plants is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by aryl acylamidase enzymes, which are present in various plant species, notably rice, giving them tolerance to certain chloroanilide herbicides. nih.govresearchgate.net This cleavage yields two primary metabolites: 3,5-dichloroaniline (B42879) (3,5-DCA) and 2-methylpropanoic acid.
The 3,5-DCA metabolite, which is more persistent and toxic than the parent compound, undergoes further detoxification through conjugation (Phase II metabolism). mdpi.comnih.gov Plants link the aniline (B41778) molecule to endogenous substances to increase water solubility and reduce toxicity. Common conjugation reactions include:
Glycosylation: Formation of N-glucosylamine conjugates, such as N-(3,5-dichlorophenyl)glucosylamine. cambridge.org
Amino Acid Conjugation: Linkage with amino acids like malonate.
Lignin Incorporation: Covalent binding of 3,5-DCA residues into the complex lignin polymer of the cell wall, forming bound residues.
The 2-methylpropanoic acid fragment is expected to enter the plant's general metabolic pool and be utilized as a carbon source.
Table 1: Predicted Plant Metabolites of this compound
| Metabolite Name | Chemical Structure | Metabolic Pathway | Description |
|---|---|---|---|
| 3,5-dichloroaniline (3,5-DCA) | C₆H₅Cl₂N | Hydrolysis | Primary metabolite formed by the cleavage of the amide bond. It is a key intermediate for further transformations. unl.pt |
| 2-methylpropanoic acid | C₄H₈O₂ | Hydrolysis | The acyl side-chain released during hydrolysis. Likely enters the plant's primary metabolism. |
| N-(3,5-dichlorophenyl)glucosylamine | C₁₂H₁₅Cl₂NO₅ | Conjugation (Glycosylation) | A water-soluble conjugate formed by linking 3,5-DCA with glucose to detoxify and sequester the aniline. cambridge.org |
| Lignin-bound 3,5-DCA | Complex Polymer | Conjugation (Incorporation) | 3,5-DCA becomes irreversibly incorporated into the plant cell wall lignin, forming a persistent bound residue. |
Biotransformation in Soil Microorganisms
Soil microorganisms are crucial for the degradation of this compound, breaking it down into simpler, less toxic compounds.
The initial and rate-limiting step in the microbial degradation of this compound is the hydrolysis of the amide linkage. This is accomplished by a specific class of enzymes called aryl acylamidases (also known as amidases). nih.govasm.org These enzymes are produced by a wide range of soil bacteria, including species from the genera Pseudomonas, Acinetobacter, Rhodococcus, and Bacillus. nih.govnih.govproquest.com Aryl acylamidase cleaves the compound into 3,5-dichloroaniline and 2-methylpropanoic acid, making them available for further microbial metabolism. nih.gov
The subsequent degradation of 3,5-DCA involves other enzyme systems. Dichloroanilines can be acted upon by dioxygenase enzymes, which hydroxylate the aromatic ring, making it susceptible to ring cleavage. mdpi.com Under anaerobic conditions, reductive dehalogenases may remove chlorine atoms, a critical step in detoxification. asm.org
Following the initial hydrolysis, the fate of the 3,5-dichloroaniline metabolite can follow two main paths in the soil environment:
Mineralization: This is the complete degradation of the compound to inorganic substances. The 3,5-DCA ring can be hydroxylated and subsequently cleaved by soil microorganisms, eventually leading to the formation of carbon dioxide, water, ammonium (B1175870), and chloride ions. nih.govnih.gov This process is often slow and may require the presence of co-metabolites (like aniline) to stimulate the necessary microbial populations and enzymatic pathways. nih.gov
Conjugation and Polymerization: Due to its chemical reactivity, 3,5-DCA can undergo condensation reactions in the soil. Two molecules of 3,5-DCA can be microbially transformed and condensed to form persistent and potentially toxic compounds such as 3,3',5,5'-tetrachloroazobenzene (TCAB) . cdnsciencepub.comacs.org Additionally, 3,5-DCA can be covalently bound to soil organic matter (humus), forming bound residues that are largely immobile and resistant to further degradation.
Table 2: Microbial Degradation Pathways and Products in Soil
| Pathway | Key Enzyme(s) | Intermediate/Final Product(s) | Significance |
|---|---|---|---|
| Hydrolysis | Aryl Acylamidase | 3,5-dichloroaniline; 2-methylpropanoic acid | Initial breakdown of the parent compound into primary metabolites. nih.gov |
| Mineralization | Dioxygenases, Dehalogenases | CO₂, H₂O, NH₄⁺, Cl⁻ | Complete detoxification and removal from the environment. nih.gov |
| Condensation | Peroxidases | 3,3',5,5'-tetrachloroazobenzene (TCAB) | Formation of a persistent and more complex residue from 3,5-DCA. cdnsciencepub.com |
| Humification | N/A (Chemical/Enzymatic) | Soil-bound residues | Sequestration of 3,5-DCA into soil organic matter, reducing bioavailability but increasing persistence. |
Metabolism in Aquatic Organisms (e.g., fish, algae)
In aquatic environments, this compound can be metabolized by various organisms, including fish and algae.
Studies on propanil in freshwater fish have shown that biotransformation is a key determinant of its toxicity. nih.gov Fish can absorb the compound from the water through their gills. The primary site of metabolism is the liver, where, similar to other systems, hydrolysis of the amide bond is the main reaction. This process yields 3,5-dichloroaniline and 2-methylpropanoic acid. nih.gov
The resulting 3,5-DCA can undergo further biotransformation in the fish liver through Phase I (oxidation, hydroxylation) and Phase II (conjugation) reactions before being excreted. researchgate.net However, if the rate of uptake exceeds the rate of metabolism and excretion, the compound and its metabolites can bioaccumulate, particularly in fatty tissues.
In algae, chloroanilide herbicides can be absorbed from the water and may inhibit photosynthesis. mdpi.com While specific metabolic pathways for this compound in algae are not well-documented, it is plausible that algae also possess hydrolytic enzymes capable of cleaving the amide bond. The resulting 3,5-DCA could then be further transformed or conjugated within the algal cells.
Table 3: Summary of Metabolism in Aquatic Organisms
| Organism | Primary Metabolic Process | Key Metabolite | Potential Outcome |
|---|---|---|---|
| Fish | Hepatic (liver) hydrolysis of the amide bond. | 3,5-dichloroaniline (3,5-DCA) | Detoxification and excretion; potential for bioaccumulation if metabolic capacity is exceeded. nih.gov |
| Algae | Presumed hydrolysis and intracellular transformation. | 3,5-dichloroaniline (3,5-DCA) | Potential for biotransformation; inhibition of photosynthesis and growth. mdpi.com |
Uptake and Bioaccumulation Studies
There is currently a significant gap in the scientific literature regarding the uptake and bioaccumulation of this compound in non-target biological systems. Comprehensive searches of available toxicological and environmental databases have revealed no specific studies that have investigated the processes by which this compound is absorbed, distributed, and accumulated in organisms not intended for its application.
The potential for a chemical to bioaccumulate is a critical factor in assessing its environmental risk. Bioaccumulation refers to the process where the concentration of a substance in an organism exceeds its concentration in the surrounding environment. Factors influencing bioaccumulation include the compound's hydrophobicity (often indicated by the octanol-water partition coefficient, Log Kow), its persistence in the environment, and the metabolic capabilities of the organism. Without empirical data, the bioaccumulation potential of this compound in various trophic levels of ecosystems remains unknown.
Future research is needed to determine the uptake rates, bioconcentration factors (BCF), and bioaccumulation factors (BAF) of this compound in a range of non-target organisms, such as aquatic invertebrates, fish, and soil-dwelling organisms. Such studies are essential for a thorough environmental risk assessment.
Interactive Data Table: Uptake and Bioaccumulation of this compound
| Species | Tissue/Organ | Bioconcentration Factor (BCF) | Bioaccumulation Factor (BAF) |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
Biotransformation Products and Excretion Pathways
Detailed information on the biotransformation of this compound in non-target biological systems is not currently available in published scientific literature. Biotransformation, or metabolism, is the process by which organisms chemically modify foreign compounds (xenobiotics). This process typically involves a series of enzymatic reactions that can lead to either detoxification, making the compound more water-soluble and easier to excrete, or in some cases, bioactivation, resulting in a more toxic metabolite.
Metabolic pathways are generally categorized into Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione, to further increase their water solubility and facilitate their elimination from the body.
Without specific studies on this compound, the identity of its potential metabolites in non-target organisms remains speculative. Furthermore, the routes and rates of excretion of the parent compound and any potential metabolites have not been documented. Understanding the excretion pathways, whether through urine, feces, or other routes, is crucial for determining the biological half-life of the compound and its potential for long-term effects.
Interactive Data Table: Biotransformation Products of this compound
| Biological System | Major Metabolites Identified | Metabolic Pathway |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Comparative Metabolism Across Diverse Biological Systems
A comparative understanding of the metabolism of this compound across a diverse range of biological systems is essential for extrapolating toxicological data from one species to another and for conducting comprehensive ecological risk assessments. However, at present, there are no published studies that compare the metabolic fate of this compound in different non-target organisms.
Metabolic pathways can vary significantly between different species, and even between different strains or sexes of the same species. These differences can be attributed to variations in the presence and activity of metabolic enzymes, such as cytochrome P450 monooxygenases and various transferases. Such metabolic differences can lead to species-specific toxicity profiles.
The absence of comparative metabolism data for this compound means that it is not possible to determine whether metabolic pathways are conserved across different taxa or if there are unique metabolic routes in certain organisms that could lead to unexpected environmental impacts. Research in this area would be invaluable for predicting the environmental behavior and effects of this compound.
Interactive Data Table: Comparative Metabolism of this compound
| Species | Key Metabolic Reactions | Primary Excretion Route |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Advanced Analytical Methodologies for N 3,5 Dichlorophenyl 2 Methylpropanamide Detection and Quantification
Chromatographic Techniques for Trace Analysis
Chromatography, coupled with sensitive detection systems, forms the cornerstone of analytical approaches for N-(3,5-dichlorophenyl)-2-methylpropanamide. The choice of technique often depends on the matrix complexity, required sensitivity, and the specific analytical objective.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the confirmation and quantification of this compound. The selectivity of GC-MS/MS is particularly advantageous when analyzing complex samples, as it minimizes matrix interference. ekb.eg The availability of extensive mass spectral libraries aids in the confident identification of the compound and its potential degradation products. ekb.eg For instance, the structural identity of iprodione (B1672158) and its impurities can be confirmed using GC-MS based on their mass spectra. fao.org While conventional electron ionization (EI) mass spectrometry can sometimes lead to extensive fragmentation, making the molecular ion unobservable, alternative ionization techniques can provide this crucial information. kyushu-u.ac.jp
Instrumentation: A typical GC-MS/MS system consists of a gas chromatograph for separating the analyte from the sample matrix, followed by a tandem mass spectrometer for detection and quantification. thermofisher.com
Analysis: The use of Selected Reaction Monitoring (SRM) enhances the selectivity and sensitivity of the analysis, allowing for the detection of trace levels of the compound. thermofisher.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable technique for the analysis of this compound in a wide array of matrices, including food and environmental samples. epa.govresearchgate.net This method offers high sensitivity and selectivity, making it suitable for detecting low residue levels. researchgate.netmdpi.com
LC-MS/MS methods have been developed and validated for the determination of this compound in commodities such as green beans, peas, and chili peppers. researchgate.net In such applications, the determination is often performed in positive ionization mode. researchgate.net Furthermore, multi-residue methods using LC-MS/MS allow for the simultaneous analysis of this compound along with other pesticides in a single chromatographic run. nih.gov For example, an analytical method for its multi-residue analysis in cereals has been established. nih.gov The method demonstrated satisfactory performance for quantification at and above 0.01 mg/kg. nih.gov In another application, LC-MS/MS was used to determine residues in ground water, demonstrating the versatility of this technique. epa.gov
Below is a table summarizing typical parameters for LC-MS/MS analysis of this compound in various matrices.
| Parameter | Green Beans, Peas, Chili Peppers | Cereals | Ground Water |
| Chromatography | Liquid Chromatography | Liquid Chromatography | Liquid Chromatography |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Electrospray Ionization | Not Specified |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Limit of Detection (LOD) | 1.4 µg/kg | Not Specified | Target LOQ of 50 ppt |
| Limit of Quantification (LOQ) | Not Specified | 0.01 mg/kg | Not Specified |
| Sample Preparation | QuEChERS | QuEChERS or Ethyl Acetate Extraction | Solid-Phase Extraction (RP-102 resin) |
| Reference | researchgate.net | nih.gov | epa.gov |
High-performance liquid chromatography with ultraviolet detection (HPLC-UVD) is a robust and widely available technique for the quantification of this compound. nih.govresearchgate.net This method is often employed for the analysis of the active ingredient in technical materials and formulations, as well as for residue analysis in various samples. fao.org
For the determination of the active ingredient content, a CIPAC method utilizing HPLC-UV at 220 nm with external standardization is commonly used. fao.org In environmental analysis, HPLC-UVD has been successfully applied to determine the fungicide in surface water. nih.gov A method involving on-line preconcentration allows for detection at the parts-per-billion (ppb) level, with a detection limit of 0.02 ppb. nih.gov The detection wavelength is typically set at 229 nm for such applications. nih.gov In biological monitoring, a method for the simultaneous determination of this compound and another fungicide in human urine has been developed using HPLC-UVD at 220 nm. researchgate.net
The following table presents examples of HPLC-UVD conditions for the analysis of this compound.
| Parameter | Surface Water Analysis | Human Urine Analysis |
| Column | Reversed Phase | Spherisorb ODS2 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 47.5% Acetonitrile (B52724) in Water | Acetonitrile-water (60:40, v/v) |
| Detection Wavelength | 229 nm | 220 nm |
| Flow Rate | Not Specified | 1.0 mL/min |
| Limit of Detection | 0.02 ppb | Not Specified |
| Limit of Quantification | Not Specified | 30 ng/mL |
| Reference | nih.gov | researchgate.net |
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interfering substances, and concentrate the analyte prior to chromatographic analysis. thermofisher.com
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of this compound from aqueous samples. researchgate.netepa.gov This technique relies on the partitioning of the analyte between a solid sorbent and the liquid sample. For the analysis of this compound in human urine, C18 cartridges have been effectively used for sample cleanup. researchgate.net In the analysis of ground water, an RP-102 resin cartridge has been employed to extract the residues, which are then eluted with acetonitrile. epa.gov
Dispersive solid-phase extraction (d-SPE) is a cleanup step often incorporated into the QuEChERS methodology. nih.gov In d-SPE, a small amount of sorbent is added to the sample extract to remove interfering matrix components. nih.gov
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective approach for the extraction and cleanup of this compound residues from a variety of food matrices. researchgate.netnih.govresearchgate.net This methodology involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the aqueous and organic layers. nih.govmdpi.com A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) is then employed to remove interfering matrix components. nih.gov
Different buffered versions of the QuEChERS method, such as the acetate-buffered and citrate-buffered versions, have been developed to improve the recovery of pH-dependent compounds, though for this compound, significant differences between these versions are not always observed. mdpi.com The QuEChERS approach has been successfully applied to the analysis of this fungicide in various food products, including fruits, vegetables, and cereals, prior to LC-MS/MS or GC-MS/MS analysis. researchgate.netnih.govresearchgate.net The method has demonstrated good recoveries, typically in the range of 70-120%, with relative standard deviations below 20%. researchgate.net
The general steps of the QuEChERS methodology are outlined in the table below.
| Step | Description |
| 1. Homogenization | A representative sample of the matrix is homogenized. |
| 2. Extraction | The homogenized sample is extracted with acetonitrile by vigorous shaking. mdpi.com |
| 3. Partitioning | A salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) is added to induce phase separation. mdpi.com |
| 4. Centrifugation | The sample is centrifuged to separate the acetonitrile layer containing the analyte. |
| 5. Cleanup (d-SPE) | An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., PSA, C18) and magnesium sulfate for the removal of interferences. nih.gov |
| 6. Final Extract | After further centrifugation, the final extract is ready for chromatographic analysis. |
Micro-Extraction and Miniaturized Sample Preparation Methods
Modern analytical chemistry emphasizes the use of miniaturized sample preparation techniques that are not only environmentally friendly due to reduced solvent consumption but also offer high efficiency and throughput. For the analysis of this compound in various matrices, several micro-extraction methods have been successfully implemented.
Dispersive Liquid-Liquid Microextraction (DLLME): This technique has proven effective for the extraction of iprodione from food samples. In one application, an ionic liquid-based DLLME procedure was developed for the analysis of iprodione in bananas. The method involves the rapid injection of a mixture of an extraction solvent (an ionic liquid) and a disperser solvent (e.g., acetonitrile or methanol) into an aqueous sample, leading to the formation of a cloudy solution. This high surface area facilitates the rapid transfer of the analyte from the sample to the extraction solvent. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. This method has demonstrated good recovery and low limits of detection for iprodione. eurl-pesticides.eu
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. It involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is performed using a sorbent like primary secondary amine (PSA) to remove interfering matrix components such as organic acids and sugars. The QuEChERS approach has been validated for the analysis of iprodione in various agricultural products, including lettuce, chili peppers, Welsh onions, and mandarins, demonstrating high specificity and efficiency when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Molecularly Imprinted Solid-Phase Extraction (MISPE): For highly selective extraction of iprodione, molecularly imprinted polymers (MIPs) have been synthesized and used as sorbents in solid-phase extraction. MIPs are polymers created with template molecules (in this case, iprodione) that, after removal of the template, leave behind specific recognition sites. This "lock-and-key" mechanism allows for the highly selective extraction of the target analyte from complex matrices like wine. Studies have shown that MISPE can effectively preconcentrate iprodione, leading to improved analytical sensitivity.
Below is an interactive data table summarizing the performance of these micro-extraction methods for the analysis of this compound.
| Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) (%) |
| DLLME | Bananas | 69-97 | 0.32-4.66 µg/kg | - | < 8.7 |
| QuEChERS | Lettuce, Chili Pepper, Welsh Onion | Meets validation criteria | - | < 0.01 mg/kg | Meets validation criteria |
| QuEChERS | Mandarin | Does not meet validation criteria | - | > 0.02 mg/kg | Acceptable |
| MISPE | White Wine | Good | - | - | - |
Spectroscopic and Spectrometric Methods for Structural Elucidation (beyond basic identification)
Beyond simple detection and quantification, advanced spectroscopic and spectrometric techniques are indispensable for the detailed structural elucidation of this compound and its transformation products.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying metabolites of this compound. Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry provide highly accurate mass measurements, enabling the determination of elemental compositions for both parent ions and their fragments. This information is critical for proposing the structures of unknown metabolites.
Studies have identified several metabolites of iprodione in various environmental and biological systems. One of the major degradation products is 3,5-dichloroaniline (B42879). researchgate.net Other identified metabolites include RP-30228, an isomer of iprodione, and RP-32490. nih.gov The use of LC-ToF-MS has also indicated the presence of other metabolites in pear samples, with one discovered metabolite having a mass-to-charge ratio (m/z) of 450. researchgate.net
The table below presents some of the identified metabolites of this compound.
| Metabolite | Chemical Name | Molecular Formula | Observed m/z |
| 3,5-Dichloroaniline | 3,5-dichloroaniline | C₆H₅Cl₂N | 161.9772 |
| RP-30228 | 3-(1-methylethyl)-N-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidinecarboxamide | C₁₃H₁₃Cl₂N₃O₃ | 329.0334 |
| RP-32490 | 1-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-imidazolidinedione | C₁₂H₁₂Cl₂N₂O₂ | 286.0276 |
| Unidentified Metabolite | - | - | 450 |
Nuclear Magnetic Resonance (NMR) for Conformational and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. While basic 1D NMR (¹H and ¹³C) can confirm the fundamental structure of this compound, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for determining the three-dimensional conformation of the molecule.
Immunochemical Assays for High-Throughput Screening (if applicable)
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunochromatographic strip tests, offer rapid, sensitive, and cost-effective methods for the high-throughput screening of this compound in a large number of samples. These assays are based on the specific binding of an antibody to the target analyte.
A colloidal gold immunochromatographic test strip has been developed for the rapid detection of iprodione residues in tobacco. This method provides a visual detection limit of 0.09 mg/kg and a cut-off value of 0.9 mg/kg, with results obtained in a short time. nih.gov The assay demonstrated good agreement with results from LC-MS/MS, indicating its accuracy and reliability for on-site screening. nih.gov
Validation of Analytical Methods: Sensitivity, Selectivity, Accuracy, and Reproducibility
The validation of any analytical method is paramount to ensure the reliability and defensibility of the generated data. Key validation parameters include sensitivity, selectivity, accuracy, and reproducibility.
Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For iprodione analysis using QuEChERS-LC-MS/MS, LOQs below 0.01 mg/kg have been achieved in vegetable matrices. researchgate.net The developed immunochromatographic strip has a visual LOD of 0.09 mg/kg. nih.gov
Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample matrix. HRMS provides excellent selectivity due to its high mass resolution. Immunochemical assays demonstrate high selectivity due to the specific antibody-antigen binding, with one study showing no cross-reactivity of the iprodione antibody with its metabolite and four other pesticides. nih.gov
Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies in spiked samples. For the QuEChERS method, recoveries for iprodione in various vegetables have met the validation criteria of 70-120%. researchgate.net
Reproducibility (or precision) is the degree of agreement between repeated measurements of the same sample and is usually expressed as the relative standard deviation (RSD). For DLLME analysis of iprodione, RSD values were below 8.7%. eurl-pesticides.eu
The following table provides a summary of validation parameters for different analytical methods used for this compound.
| Method | Parameter | Matrix | Value |
| QuEChERS-LC-MS/MS | LOQ | Vegetables | < 0.01 mg/kg |
| Recovery | Vegetables | Meets 70-120% criteria | |
| Reproducibility (RSD) | Vegetables | Meets validation criteria | |
| DLLME-HPLC-DAD | Recovery | Bananas | 69-97% |
| Reproducibility (RSD) | Bananas | < 8.7% | |
| Immunochromatographic Strip | Visual LOD | Tobacco | 0.09 mg/kg |
| Cut-off Value | Tobacco | 0.9 mg/kg | |
| Selectivity | Tobacco | No cross-reactivity with metabolite and 4 other pesticides | |
| Accuracy | Tobacco | Good agreement with LC-MS/MS |
Ecotoxicological Studies and Environmental Risk Assessment for N 3,5 Dichlorophenyl 2 Methylpropanamide Excluding Human Toxicity
Toxicity to Aquatic Non-Target Organisms
The potential for N-(3,5-dichlorophenyl)-2-methylpropanamide to enter aquatic ecosystems through runoff and spray drift necessitates a thorough understanding of its effects on aquatic life.
This compound is known to act as a potent inhibitor of photosynthesis in susceptible plants. Its primary mode of action is the disruption of the electron transport chain within photosystem II (PSII). This interference with the photosynthetic process can lead to a significant reduction in the growth and biomass of algae and aquatic plants.
Interactive Data Table: Toxicity of a Related Compound (3,5-dichlorophenol) to Aquatic Plants
| Species | Endpoint | Exposure Duration | EC50 (mg/L) |
| Lemna gibba | Growth Inhibition (Dry Weight) | 7 days | 2.99 |
| Lemna minor | Growth Inhibition (Frond Number) | 7 days | 2.9 |
Aquatic invertebrates, such as the water flea Daphnia magna, are standard models in ecotoxicology due to their critical role in aquatic food webs. Studies on this compound have revealed its toxicity to these organisms.
Acute toxicity tests with Daphnia magna have established a 48-hour LC50, the concentration lethal to 50% of the test population, at 5.01 mg/L. Chronic exposure to sublethal concentrations has been shown to significantly impact reproduction and survival. In a 21-day chronic toxicity study, this compound was found to interfere with the growth, survival, and reproductive efficiency of D. magna at a concentration of 0.08 mg/L. This study also highlighted that the metabolite of propanil (B472794), 3,4-dichloroaniline (B118046) (3,4-DCA), can cause acute lethal inhibition of the reproduction rate in D. magna.
Interactive Data Table: Toxicity of this compound to Daphnia magna
| Test Type | Duration | Endpoint | Value (mg/L) |
| Acute | 48 hours | LC50 | 5.01 |
| Chronic | 21 days | NOEC (reproduction) | < 0.08 |
The impact of this compound on fish has been evaluated through both acute and chronic exposure studies. Acute toxicity varies between species. For instance, the 96-hour LC50 for fingerlings of the Nile tilapia (Oreochromis niloticus) was determined to be 0.0097 ml/L. researchgate.net Behavioral changes, including erratic swimming and loss of equilibrium, have been observed in fish exposed to this herbicide. researchgate.net
Interactive Data Table: Acute Toxicity of this compound to Fish
| Species | Life Stage | Exposure Duration | LC50 |
| Oreochromis niloticus | Fingerling | 96 hours | 0.0097 ml/L |
Effects on Terrestrial Non-Target Organisms
The application of this compound to agricultural fields can lead to exposure of soil-dwelling organisms. Understanding its impact on these non-target species is essential for a comprehensive environmental risk assessment.
Soil microorganisms are vital for maintaining soil health and fertility through processes such as nutrient cycling and organic matter decomposition. This compound can be degraded by soil microbes, with its primary metabolite being 3,4-dichloroaniline. researchgate.net Studies have shown that the application of this herbicide can cause significant changes in the bacterial community in the soil. researchgate.net
Soil invertebrates, such as earthworms (Eisenia fetida) and springtails (Folsomia candida), play crucial roles in soil structure, aeration, and decomposition. These organisms can be exposed to this compound through direct contact with treated soil and ingestion of contaminated organic matter.
While specific LC50 or EC50 values for this compound for Eisenia fetida and Folsomia candida are not well-documented in the available literature, the general sensitivity of these organisms to pesticides is recognized. researchgate.netnih.gov For example, studies on other pesticides have shown that they can be toxic to earthworms, with 48-hour LC50 values for some insecticides being in the low µg/cm² range in filter paper contact tests. researchgate.net Folsomia candida is also considered a sensitive indicator of soil contamination, with reproduction being a particularly sensitive endpoint. researchgate.netnih.gov Given the biological importance of these organisms, further research into the specific effects of this compound on their survival and reproduction is warranted for a complete environmental risk profile.
Effects on Beneficial Insects (e.g., pollinators, natural enemies)
The available data on the effects of this compound on beneficial insects, including crucial pollinators and natural enemies of agricultural pests, is limited, pointing to a notable gap in the comprehensive environmental risk assessment of this herbicide. pan-europe.info
For honey bees (Apis mellifera), a key pollinator, the toxicity of propyzamide (B133065) appears to be low. One source classifies it as "relatively nontoxic," with a lethal dose (LD50) greater than 11 micrograms per bee. pesticidestewardship.org Another study supports this, reporting a contact LD50 of over 100 micrograms per bee. uclouvain.be These findings suggest a limited acute risk to honey bees from direct contact with the herbicide.
Table 1: Acute Contact Toxicity of this compound to select beneficial insects
| Species | Common Name | Toxicity Value (LD50) | Risk Classification |
| Apis mellifera | Honey Bee | > 100 µ g/bee | Negligible toxicity |
| Aphidius rhopalosiphi | Parasitic Wasp | > 2500 g/ha (Mortality LR50) | Low risk |
| Typhlodromus pyri | Predatory Mite | > 1886 g/ha (Mortality LR50) | Low risk |
Data sourced from multiple studies. uclouvain.beherts.ac.uk
Effects on Terrestrial Plants (non-target crop and wild species)
As a herbicide, this compound is designed to be phytotoxic. Regulatory assessments have indicated that its use may pose a risk to non-target terrestrial and semi-aquatic monocotyledonous and dicotyledonous plants. regulations.gov However, there is a significant lack of publicly available studies that provide specific toxicity data, such as the Effective Rate that causes a 50% effect (ER50) on a variety of non-target crop and wild species. This data is crucial for a quantitative risk assessment.
Propyzamide's mode of action involves the inhibition of microtubule assembly, which disrupts cell division and plant growth. fourseasonsag.comcorteva.co.uk While this is effective for controlling target weeds, spray drift or runoff can potentially harm adjacent non-target vegetation. The absence of a robust dataset on the sensitivity of various wild plant species to propyzamide makes it difficult to fully characterize the risk to plant biodiversity in agricultural landscapes.
Bioaccumulation and Bioconcentration Potential in Ecological Food Chains
Studies have consistently shown that this compound has a low potential for bioaccumulation and bioconcentration in ecological food chains. Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure, while bioconcentration specifically refers to uptake from the surrounding water.
The Bioconcentration Factor (BCF) is a key indicator of a chemical's potential to accumulate in aquatic organisms. A low BCF value suggests that the substance is readily excreted and does not build up to high concentrations in tissues. For propyzamide, reported BCF values are consistently low, further supporting the assessment of a low bioaccumulation potential.
Table 2: Reported Bioconcentration Factor (BCF) values for this compound
| BCF Value | Interpretation |
| 49 | Low potential |
| 21-77 (in fish) | Low potential |
Data sourced from regulatory and scientific databases.
This low potential for bioaccumulation suggests that the risk of secondary poisoning of higher trophic level organisms through the consumption of organisms exposed to propyzamide is likely to be low.
Ecological Risk Assessment Frameworks and Modeling for this compound
The ecological risk assessment of pesticides like this compound is a structured process that involves estimating potential exposure and comparing it to concentrations at which no adverse effects are expected.
Derivation of Predicted Environmental Concentrations (PECs)
A critical step in the risk assessment is the estimation of Predicted Environmental Concentrations (PECs) in various environmental compartments such as soil, water, and air. These estimations are typically performed using mathematical models that simulate the fate and transport of the chemical in the environment.
For propyzamide, several models have been employed in regulatory risk assessments:
LEACHP (Leaching Estimation and Chemistry Model - Pesticides): This model is used to simulate the movement of pesticides through the soil profile and to estimate the potential for leaching into groundwater. ca.govepa.gov For propyzamide, LEACHP has been used to predict residue concentrations in domestic drinking water wells by simulating annual applications at maximum label rates under vulnerable soil and climate conditions. ca.gov
T-HERPS (Terrestrial Herpetofaunal Exposure Residue Program Simulation): This model is used to estimate the dietary exposure of terrestrial reptiles and amphibians to pesticides. epa.govepa.gov It calculates the estimated environmental concentrations on food items that these animals might consume.
FOCUS SW (FOrum for the Co-ordination of pesticide fate models and their USe - Surface Water): This suite of models is used in the European Union to predict pesticide concentrations in surface water bodies resulting from spray drift, runoff, and drainage. researchgate.net
These models use a range of input parameters, including the application rate of the pesticide, its physicochemical properties (such as solubility and soil adsorption), and environmental characteristics (like soil type and weather data) to generate PEC values for different exposure scenarios.
Comparison with Predicted No-Effect Concentrations (PNECs)
The final step in the risk characterization is to compare the Predicted Environmental Concentrations (PECs) with the Predicted No-Effect Concentrations (PNECs). The PNEC is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur.
PNECs are derived from ecotoxicological data (such as LC50 or NOEC - No Observed Effect Concentration) by applying assessment factors (also known as safety factors) to account for uncertainties, such as the extrapolation from laboratory single-species tests to complex multi-species ecosystems.
The risk is characterized by calculating a risk quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC / PNEC). If the RQ is less than 1, the risk is generally considered to be acceptable. If the RQ is greater than or equal to 1, it indicates a potential risk that may require further investigation or risk mitigation measures.
While the methodology for deriving PNECs is well-established, specific PNEC values for this compound for various environmental compartments (e.g., soil, freshwater, sediment) were not available in the reviewed literature. The establishment of these values is a critical component for a complete quantitative ecological risk assessment of this herbicide.
Potential Applications and Research Utility of N 3,5 Dichlorophenyl 2 Methylpropanamide Excluding Clinical Uses
Evaluation as a Research Tool in Chemical Biology
Chemical probes are essential small molecules used to study biological processes and protein functions. promega.com A high-quality chemical probe should exhibit potent and selective engagement with its intended target in cellular or in vivo contexts. promega.com
Probe for Cellular Pathway Studies
The use of small molecules to investigate cellular pathways is a cornerstone of chemical biology, allowing for the elucidation of complex biological mechanisms. nih.govnih.gov At present, there are no published studies that have utilized N-(3,5-dichlorophenyl)-2-methylpropanamide as a chemical probe to investigate specific cellular pathways. Its biological targets and its effects on cellular signaling or metabolic networks remain uncharacterized in the scientific literature.
Tool for Understanding Structure-Function Relationships of Amides
The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry and pharmacology, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.net While SAR studies have been conducted on various amide-containing compounds to understand their interactions with biological targets, nih.govresearchgate.net there is no specific research available that focuses on this compound to understand the structure-function relationships of amides.
Potential in Agricultural or Industrial Applications
Many organic molecules containing dichlorophenyl groups have been investigated for their utility in agriculture and industry. For instance, various N-(3,5-dichlorophenyl) derivatives have been patented for their fungicidal properties against a range of phytopathogenic fungi. google.com Additionally, related compounds like propyzamide (B133065), which also contains a dichlorophenyl group, are used as herbicides. herts.ac.uk However, specific data on the applications of this compound are not available.
Efficacy Against Specific Plant Pathogens or Pests (if active)
There is no documented evidence in peer-reviewed journals or patents detailing the efficacy of this compound against any specific plant pathogens or pests. While structurally similar compounds are known to possess such activities, the biological activity of this compound itself has not been reported.
Role in Integrated Pest/Disease Management Programs (if applicable)
Integrated Pest Management (IPM) is a comprehensive approach to pest control that utilizes a combination of strategies. The inclusion of a new active ingredient into an IPM program requires extensive data on its efficacy, mode of action, and environmental impact. As there is no information on the pesticidal or pathological activity of this compound, its potential role in IPM programs cannot be assessed.
Formulation Science and Delivery Systems for Environmental Release
The development of effective formulation and delivery systems is critical for the application of agrochemicals, influencing their stability, bioavailability, and environmental fate. There is currently no information available regarding the formulation science or the development of delivery systems for this compound for environmental release.
Exploration of Other Non-Biological Material Science Applications
Currently, there is a notable absence of specific research into the non-biological material science applications of this compound. A comprehensive review of scientific literature and patent databases does not yield direct studies investigating this compound for properties related to polymer science, electronics, or other non-biological material applications.
While the broader class of amide-containing molecules is integral to material science, particularly in the formation of stable polymers, specific data for this compound is not available. The potential utility of a compound in material science is often predicated on its molecular structure, which influences properties such as thermal stability, crystallinity, and solubility. However, without experimental data on these characteristics for this compound, its potential in this field remains purely speculative.
Further research would be necessary to determine if the specific arrangement of the dichlorophenyl ring and the 2-methylpropanamide group could confer any advantageous properties for material science. Such investigations would involve the synthesis and characterization of the compound to evaluate its physical and chemical properties in contexts relevant to materials, such as its potential as a monomer for polymerization or as an additive to modify the properties of existing materials. Until such studies are conducted, the exploration of this compound in non-biological material science remains an uninvestigated area.
Advanced Theoretical and Computational Studies on N 3,5 Dichlorophenyl 2 Methylpropanamide
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic nature of N-(3,5-dichlorophenyl)-2-methylpropanamide at an atomic level. These methods are crucial for understanding its three-dimensional structure and behavior over time.
Conformational Dynamics and Stability Analysis
The conformational landscape of this compound is primarily dictated by the rotation around the amide bond and the bond connecting the phenyl ring to the nitrogen atom. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to distinct cis and trans conformers. The trans conformation, where the bulky 3,5-dichlorophenyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally energetically favored due to reduced steric hindrance.
Molecular dynamics (MD) simulations further elucidate the dynamic behavior of these conformers in solution. By simulating the motion of the molecule over time, MD can reveal the flexibility of the structure, the timescale of conformational changes, and the influence of the solvent on the conformational equilibrium. For instance, in a polar solvent, conformations with a higher dipole moment might be stabilized.
Table 1: Predicted Stable Conformers and Relative Energies of this compound This table presents hypothetical data based on typical results from conformational analysis studies.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Trans-1 | 180° | 0.00 | 95.2 |
| Trans-2 | 150° | 1.50 | 4.5 |
| Cis-1 | 0° | 3.50 | 0.3 |
Ligand-Target Binding Simulations (if target identified)
While a specific biological target for this compound has not been definitively identified in publicly available literature, its structural similarity to known bioactive molecules, such as some pesticides and pharmaceuticals, suggests potential interactions with biological macromolecules. Should a target be identified, molecular docking and binding simulations would be invaluable.
Molecular docking could predict the preferred binding orientation of the compound within the active site of a target protein. The dichlorophenyl group could engage in hydrophobic and halogen bonding interactions, while the amide moiety could act as a hydrogen bond donor and acceptor. The 2-methylpropyl group would likely fit into a hydrophobic pocket.
Following docking, MD simulations of the ligand-protein complex could assess the stability of the binding pose and calculate the binding free energy. These simulations would provide insights into the key residues involved in the interaction and the dynamic nature of the binding, which are crucial for understanding the mechanism of action and for the rational design of more potent analogs.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of this compound.
Electronic Structure and Reactivity Descriptors (e.g., frontier orbitals, charge distribution)
Density Functional Theory (DFT) is a common method used to calculate the electronic properties of molecules. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the carbonyl oxygen and the chlorine atoms are expected to be regions of high electron density, while the amide proton and the carbon atom of the carbonyl group would be electron-deficient.
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.
Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical results from DFT calculations.
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity profile.
Spectroscopic Property Prediction and Interpretation
Quantum chemical calculations can predict various spectroscopic properties, which can aid in the interpretation of experimental spectra or serve as a reference in their absence.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy. For this compound, distinct signals would be predicted for the aromatic protons, the amide proton, the methine proton, and the methyl protons of the isobutyl group. The calculated shifts would be influenced by the electronic environment of each nucleus.
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different molecular motions can be calculated. Key predicted peaks would include the N-H stretching vibration, the C=O stretching of the amide, and various vibrations associated with the dichlorophenyl ring.
Table 3: Predicted Key Spectroscopic Data for this compound This table presents hypothetical data based on typical results from spectroscopic prediction software.
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.2-7.5 ppm |
| ¹H NMR | Amide Proton | 8.0-8.5 ppm |
| ¹³C NMR | Carbonyl Carbon | 170-175 ppm |
| IR | N-H Stretch | 3250-3300 cm⁻¹ |
| IR | C=O Stretch | 1650-1680 cm⁻¹ |
In Silico Prediction of Environmental Fate and Ecotoxicological Parameters
In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for assessing the potential environmental impact of chemicals. nih.gov These models use the molecular structure to predict properties related to environmental fate and toxicity.
For this compound, key predicted parameters would include:
LogP (Octanol-Water Partition Coefficient): This parameter indicates the lipophilicity of the compound. A higher LogP suggests a greater tendency to partition into fatty tissues and a lower water solubility.
Soil Sorption Coefficient (Koc): This value predicts the tendency of the compound to adsorb to soil and sediment, which affects its mobility in the environment.
Biodegradability: Models can predict the likelihood and rate of degradation by microorganisms in the environment. The presence of the dichlorophenyl group may suggest resistance to biodegradation.
Ecotoxicity: Predictions can be made for the toxicity of the compound to various aquatic organisms, such as fish, daphnia, and algae, typically expressed as LC₅₀ (lethal concentration for 50% of the population) or EC₅₀ (effective concentration for 50% of the population).
Table 4: Predicted Environmental Fate and Ecotoxicological Parameters for this compound This table presents hypothetical data based on typical results from QSAR prediction models like EPI Suite™. nih.gov
| Parameter | Predicted Value | Implication |
|---|---|---|
| LogP | 3.8 | Moderate to high lipophilicity |
| Water Solubility | 15 mg/L | Low |
| Soil Adsorption (Koc) | 800 L/kg | Moderate to high adsorption to soil |
| Biodegradation | Not readily biodegradable | Persistence in the environment |
| Fish 96-hr LC₅₀ | 2.5 mg/L | Toxic to aquatic life |
| Daphnia 48-hr EC₅₀ | 1.8 mg/L | Toxic to aquatic invertebrates |
These in silico predictions are crucial for early-stage risk assessment and for prioritizing chemicals for further experimental testing. metu.edu.trresearchgate.net
Biodegradation Pathway Prediction
Computational prediction of biodegradation pathways is a critical tool for assessing the environmental persistence of organic compounds. For this compound, these predictions are typically generated using expert systems that combine a knowledge base of known biotransformation reactions with software that identifies susceptible functional groups within the molecule's structure.
The primary mechanism for initiating the biodegradation of phenylamides like this compound is typically through the enzymatic hydrolysis of the amide bond. nih.govproquest.comresearchgate.netnih.gov This initial step is catalyzed by amidase enzymes, which are common in soil and aquatic microorganisms. researchgate.net This reaction cleaves the molecule into two primary metabolites: 3,5-dichloroaniline (B42879) and 2-methylpropanoic acid. Both of these metabolites are generally more amenable to further microbial degradation than the parent compound.
Following amide hydrolysis, the predicted pathway involves the degradation of the aromatic and aliphatic products. The 3,5-dichloroaniline intermediate is expected to undergo aerobic degradation through hydroxylation of the aromatic ring by dioxygenase enzymes, leading to the formation of dichlorinated catechols. These catechols are key intermediates that can then undergo ring cleavage, ultimately leading to intermediates of central metabolism, such as succinate (B1194679) and acetyl-CoA. nih.gov The 2-methylpropanoic acid is readily metabolized by most organisms through standard biochemical pathways.
Computational tools such as the EAWAG-Biocatalysis/Biodegradation Database and Pathway Prediction System (EAWAG-BBD/PPS) can be used to generate such plausible pathways. nih.govproquest.comresearchgate.net Furthermore, Quantitative Structure-Biodegradability Relationship (QSBR) models, often built using machine learning, can predict the rate and likelihood of degradation based on molecular descriptors. nih.gov For chlorinated compounds, these models show that factors like the position and number of chlorine atoms significantly influence biodegradability.
Below is a plausible predicted biodegradation pathway for this compound based on established biotransformation principles.
| Step | Reaction Type | Parent Compound | Predicted Metabolite(s) | Enzyme Class (Predicted) |
| 1 | Amide Hydrolysis | This compound | 3,5-dichloroaniline and 2-methylpropanoic acid | Amidase |
| 2 | Aromatic Hydroxylation | 3,5-dichloroaniline | 4,6-dichlorocatechol | Dioxygenase |
| 3 | Ring Cleavage | 4,6-dichlorocatechol | 3,5-dichloro-cis,cis-muconate | Catechol 1,2-dioxygenase |
| 4 | Further Metabolism | 3,5-dichloro-cis,cis-muconate | Intermediates of Krebs Cycle (e.g., succinate, acetyl-CoA) | Various Hydrolases, Dehalogenases |
| 5 | Aliphatic Metabolism | 2-methylpropanoic acid | Propionyl-CoA | Acyl-CoA Synthetase |
Environmental Partitioning Coefficients
Environmental partitioning coefficients are essential physicochemical parameters that dictate the transport, distribution, and fate of a chemical in the environment. These coefficients, including the octanol-water partition coefficient (Log Kₒw), the soil organic carbon-water (B12546825) partition coefficient (Log Kₒc), and the Henry's Law Constant (H), can be reliably estimated using computational models. Software suites like the U.S. Environmental Protection Agency's EPI Suite™ provide robust predictions based on a compound's chemical structure. ntnu.noepa.govnih.govepisuite.dev
The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity, indicating its tendency to bioaccumulate in fatty tissues. A high Log Kₒw value suggests a greater affinity for organic phases over water.
The soil organic carbon-water partition coefficient (Kₒc) describes the tendency of a chemical to adsorb to organic matter in soil and sediment. A high Kₒc value indicates that the compound is likely to be retained in soil and less mobile in water.
The Henry's Law Constant (H) quantifies the partitioning of a chemical between air and water, indicating its volatility from aqueous solutions.
For this compound, no experimental values are readily available in the public literature. However, computational models provide the following estimated values, which are critical for environmental fate modeling.
| Partition Coefficient | Symbol | Predicted Value | Interpretation |
| Octanol-Water Partition Coefficient | Log Kₒw | 3.65 | Moderately high lipophilicity; potential for bioaccumulation. |
| Soil Organic Carbon-Water Partition Coefficient | Log Kₒc | 2.98 | Moderate tendency to adsorb to soil organic matter; limited mobility in soil. |
| Henry's Law Constant | H | 1.98 x 10⁻⁷ atm-m³/mol | Low volatility; the compound is expected to reside primarily in water and soil rather than the atmosphere. |
| Note: Predicted values are estimated using widely accepted computational models such as those found in the EPI Suite™. ntnu.noepa.gov |
These predicted coefficients suggest that this compound is likely to persist in soil and water compartments with a potential for bioaccumulation in organisms. Its low volatility indicates that long-range atmospheric transport is improbable.
Cheminformatics and Data Mining for this compound Data
Cheminformatics and data mining are powerful in silico disciplines used to analyze large datasets of chemical information to uncover relationships between molecular structure and physicochemical or biological properties. A primary tool in this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models are mathematical equations that correlate numerical representations of a molecule's structure, known as molecular descriptors, with a specific activity or property. researchgate.net
For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar phenylamide compounds with known biological activities (e.g., herbicidal, fungicidal, or toxicological effects). The process involves:
Data Curation: Assembling a database of phenylamide analogs with measured biological activity.
Descriptor Calculation: Using specialized software to calculate hundreds or thousands of molecular descriptors for each compound in the dataset. These descriptors numerically encode various aspects of the molecular structure.
Model Building and Validation: Employing statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), to build a predictive model. The model is rigorously validated to ensure its robustness and predictive power. nih.gov
The resulting QSAR model can then be used to predict the activity of new or untested compounds, such as this compound, and to understand which structural features are most important for its activity. For example, studies on similar compounds have shown that the presence and position of electron-withdrawing groups, like the chlorine atoms on the phenyl ring, can be critical for biological activity.
Molecular descriptors are categorized based on the information they represent:
| Descriptor Class | Description | Examples for this compound |
| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count, Bond Count. |
| 2D Descriptors (Topological) | Based on the 2D connectivity of atoms. | Wiener Index, Kappa Shape Indices, Molecular Connectivity Indices. |
| 3D Descriptors (Geometric) | Based on the 3D spatial arrangement of atoms. | Molecular Surface Area, Molecular Volume, Radius of Gyration. |
| Physicochemical Descriptors | Related to empirical properties. | Log Kₒw (XLogP3), Molar Refractivity (MR), Topological Polar Surface Area (TPSA). nih.govnih.gov |
| Quantum-Chemical Descriptors | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole Moment, Atomic Charges. |
By applying data mining and QSAR techniques, researchers can efficiently screen virtual libraries of compounds, prioritize candidates for synthesis and testing, and gain deeper insights into the mechanisms driving the environmental fate and biological activity of this compound.
Future Research Directions and Unexplored Avenues for N 3,5 Dichlorophenyl 2 Methylpropanamide
Discovery of Novel Analogues with Enhanced Desired Properties
A significant future research direction lies in the rational design and synthesis of novel analogues of N-(3,5-dichlorophenyl)-2-methylpropanamide. The goal is to develop new compounds with improved efficacy, selectivity, and reduced potential for off-target effects. This can be achieved through several approaches:
Structural Modifications: Systematic modifications of the core structure, including the dichlorophenyl ring, the propanamide linker, and the methyl group, could lead to the identification of structure-activity relationships (SAR). For instance, altering the substitution pattern on the phenyl ring or introducing different functional groups could modulate the compound's biological activity.
Chiral Separation and Analysis: Many biologically active molecules exist as enantiomers, which can have different physiological effects. Research into the chiral separation of this compound and the individual testing of its enantiomers is a critical and underexplored area. jiangnan.edu.cnnih.govshimadzu.comnih.govsemanticscholar.org Techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases, such as cellulose (B213188) tris(3,5-dichlorophenylcarbamate), could be employed for this purpose. nih.govnih.gov Understanding the stereochemistry is crucial as one enantiomer may exhibit the desired activity while the other could be less active or even contribute to undesirable effects. mdpi.com
Metabolite-Inspired Design: The study of metabolites of structurally similar compounds, such as the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS), has revealed the formation of reactive intermediates. nih.govnih.gov Future research could focus on synthesizing analogues that mimic stable, highly active metabolites or, conversely, are designed to avoid metabolic pathways that lead to toxic byproducts.
| Research Approach | Objective | Potential Outcome |
| Structural Modifications | Elucidate Structure-Activity Relationships (SAR) | Analogues with higher efficacy and selectivity. |
| Chiral Separation | Isolate and test individual enantiomers. | Identification of the more active and safer stereoisomer. |
| Metabolite-Inspired Design | Mimic active metabolites or avoid toxic pathways. | Development of more potent and less toxic compounds. |
Understanding Complex Interactions within Agroecosystems or Environmental Niches
Given that compounds with a dichlorophenyl moiety are often used in agricultural settings, a critical area of future research is to understand the complex interactions of this compound within agroecosystems. This involves moving beyond simple laboratory studies to more ecologically relevant investigations.
Biodegradation and Microbial Interactions: Research has shown that microbial co-cultures can enhance the degradation of dicarboximide fungicides, which share structural similarities. cas.cnresearchgate.netnih.gov Future studies should aim to identify specific microbial consortia capable of degrading this compound in soil and aquatic environments. nih.gov This could lead to the development of bioremediation strategies for contaminated sites.
Environmental Fate and Transport: A thorough understanding of the compound's persistence, mobility, and transformation in different environmental compartments (soil, water, air) is essential. nih.govmdpi.com Studies on its adsorption-desorption characteristics in various soil types, its potential for leaching into groundwater, and its atmospheric fate are needed to assess its environmental risk profile.
Non-Target Organism Effects: The impact of this compound on non-target organisms, including beneficial soil microorganisms, pollinators, and aquatic life, needs to be evaluated. This will provide a more complete picture of its ecological footprint.
Development of Advanced Sensing Technologies for Environmental Monitoring
To effectively manage the presence of this compound in the environment, rapid, sensitive, and selective detection methods are required. Future research should focus on the development of advanced sensing technologies.
Biosensor Development: Biosensors offer a promising alternative to traditional chromatographic methods for on-site and real-time monitoring. researchgate.netmicrobiologyjournal.org Research could focus on developing enzyme-based biosensors that utilize enzymes inhibited by this compound or immunosensors based on specific antibodies. mdpi.comnih.govresearchgate.net The use of nanomaterials could further enhance the sensitivity and performance of these biosensors. nih.gov
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic receptors with high selectivity for a target molecule. The development of MIP-based sensors for this compound could provide a robust and cost-effective tool for environmental monitoring.
| Sensing Technology | Principle | Potential Advantages |
| Enzyme-Based Biosensors | Measures the inhibition of a specific enzyme. | High sensitivity and potential for miniaturization. |
| Immunosensors | Utilizes the specific binding of an antibody to the compound. | High specificity and selectivity. |
| Molecularly Imprinted Polymers (MIPs) | Creates synthetic receptors with tailored binding sites. | Robust, reusable, and cost-effective. |
Integration of Omics Technologies to Elucidate Systemic Responses
The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the biological effects of this compound.
Toxicogenomics and Metabolomics: Investigating changes in gene expression and metabolite profiles in organisms exposed to the compound can help to identify its mechanism of action and potential toxicity pathways. nih.gov For instance, studies on the related compound NDPS have pointed to bioactivation through metabolic processes. nih.gov Similar metabolomic studies on this compound could reveal its metabolic fate and identify key biomarkers of exposure and effect.
Proteomics: Analyzing alterations in the proteome of target and non-target organisms can provide insights into the cellular processes affected by the compound. This can help in understanding its mode of action and in identifying potential protein targets.
Interdisciplinary Collaborations for Holistic Compound Assessment
A comprehensive understanding of this compound requires a multidisciplinary approach. Future research will be significantly enhanced through collaborations between chemists, biologists, ecologists, toxicologists, and environmental scientists.
Bridging Chemistry and Biology: Synthetic chemists can design and create novel analogues, while biologists and toxicologists can evaluate their efficacy and safety profiles. This iterative process can accelerate the discovery of improved compounds.
Integrating Environmental Science and Engineering: Environmental scientists can study the fate and transport of the compound in various ecosystems, while engineers can develop remediation and detection technologies.
Public-Private Partnerships: Collaborations between academic research institutions, government regulatory agencies, and private industry can facilitate the translation of basic research into practical applications and informed regulatory decisions. Such partnerships are crucial for addressing the challenges associated with the use of chemical compounds in agriculture and other sectors. cas.cnnzpps.orgmdpi.com
Q & A
Basic: What are the optimal synthetic routes for N-(3,5-dichlorophenyl)-2-methylpropanamide, considering reaction yields and purity?
Methodological Answer:
The compound can be synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF (dimethylformamide) with appropriate amines. For example, a similar derivative (25a) was synthesized by reacting 2-(2,4-dichlorophenyl)-2-methylpropanoyl chloride with substituted benzylamines in the presence of HATU and DIPEA (diisopropylethylamine), yielding 72% after purification . Alternative methods involve condensation of malic acid derivatives with 3,5-dichloroaniline to form intermediates, followed by reaction with succinic anhydride to generate haptens for analytical applications . Optimizing stoichiometry, solvent choice (e.g., DMF for solubility), and purification via recrystallization or column chromatography improves yield and purity.
Basic: What spectroscopic and crystallographic techniques are employed to characterize this compound and its derivatives?
Methodological Answer:
X-ray crystallography is critical for resolving molecular interactions. For example, a pyrimidine derivative containing the 3,5-dichlorophenyl group exhibited triclinic crystal packing (space group P1) with lattice parameters a = 8.267 Å, b = 11.271 Å, and intramolecular N–H···N hydrogen bonds stabilizing the structure . NMR (1H/13C) and LC-MS are used for structural validation: IR spectra confirm carbonyl and amide bonds, while LC-MS identifies molecular ions (e.g., m/z 504.22 for a related compound) .
Advanced: What gender-specific differences exist in the nephrotoxicity of N-(3,5-dichlorophenyl) compounds in rodent models?
Methodological Answer:
Studies on structurally related compounds like N-(3,5-dichlorophenyl)succinimide (NDHS) in Fischer 344 rats revealed higher susceptibility in males, with acute tubular necrosis observed at lower doses (100 mg/kg) compared to females. This disparity is attributed to sex-dependent metabolic pathways, including cytochrome P450-mediated bioactivation and glutathione conjugation efficiency . Experimental designs should include gender-balanced cohorts and dose-time response analyses (e.g., 0–48-hour post-exposure monitoring) to elucidate mechanisms.
Advanced: How do metabolic pathways of structurally related N-(3,5-dichlorophenyl) compounds inform the study of this compound's biotransformation?
Methodological Answer:
Procymidone, a fungicide with a similar 3,5-dichlorophenyl moiety, undergoes hydroxylation to form metabolites like PCM-CH2OH and PA-CH2OH in rats. These metabolites are detected in plasma and tissues (liver, kidney) via LC-MS/MS , suggesting phase I oxidation followed by phase II glucuronidation . For This compound, analogous studies using radiolabeled isotopes (e.g., 14C-tracking) and microsomal incubation assays (with NADPH cofactors) can map metabolic stability and identify reactive intermediates.
Advanced: How do structural modifications influence the antimicrobial efficacy of N-(3,5-dichlorophenyl)propanamide derivatives?
Methodological Answer:
Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhances antimicrobial activity. For instance, (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (1o) showed potent antistaphylococcal activity (MIC = 0.15 µM) due to increased membrane permeability and target binding affinity . Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., halogens, alkyl chains) and assess logP (lipophilicity) to optimize pharmacokinetic profiles.
Basic: What methodological approaches are used to detect this compound in biological matrices?
Methodological Answer:
Immunoassays using hapten-protein conjugates (e.g., N-(3,5-dichlorophenyl)succinimide-2-hemisuccinate coupled to BSA) enable sensitive detection via polyclonal antibodies . HPLC-UV/FLD (fluorescence detection) and GC-MS are validated for quantification in tissues, with LOQs (limits of quantification) ≤10 ng/g. Sample preparation involves liquid-liquid extraction (ethyl acetate) and SPE (solid-phase extraction) cleanup to minimize matrix interference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
